Z-Nle-OH
Description
Propriétés
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYWMOZOCYAHNC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426354 | |
| Record name | Z-Nle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39608-30-5 | |
| Record name | Z-Nle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Guide to the Structure and Properties of Z-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Carbobenzyloxy-L-norleucine, commonly abbreviated as Z-Nle-OH. It details the molecule's structure, physicochemical properties, and its relevance in scientific research, particularly in the field of peptide chemistry.
Molecular Structure of this compound
This compound is a derivative of the amino acid L-norleucine.[1] The designation "Z" refers to the benzyloxycarbonyl (also known as carbobenzoxy or Cbz) group, which is attached to the alpha-amino group of norleucine. This group serves as a crucial protecting group in peptide synthesis.[2][3] The "-OH" suffix indicates the presence of a free carboxyl group at the C-terminus of the molecule.
The core structure consists of:
-
A Norleucine (Nle) Moiety : Norleucine is an isomer of leucine (B10760876) with a linear, unbranched four-carbon side chain extending from the alpha-carbon.
-
A Benzyloxycarbonyl (Z or Cbz) Protecting Group : This group is composed of a benzyl (B1604629) ring attached to a carbonyl group, which in turn is linked to the nitrogen atom of the norleucine's amino group via an oxygen atom. Its primary function is to prevent the amino group from participating in unwanted reactions during peptide bond formation.[3]
Below is a two-dimensional representation of the this compound structure.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₄ | [2] |
| Molecular Weight | 265.30 g/mol | |
| Appearance | White powder or crystal | |
| Purity | ≥98% (HPLC) | |
| Melting Point | 100-107 °C | |
| Storage Temperature | 0-8 °C | |
| CAS Number | 15027-13-1 (for DL-form) | |
| PubChem CID | 263476 (for DL-form) |
Experimental Protocols and Applications
This compound is primarily utilized as a building block in peptide synthesis. The benzyloxycarbonyl group provides robust protection for the amine functionality, which can be removed under specific conditions, typically through hydrogenolysis.
3.1 General Protocol for Peptide Coupling using this compound
This protocol outlines a general workflow for the incorporation of a this compound residue into a growing peptide chain during solution-phase peptide synthesis.
Materials:
-
This compound
-
Amino acid or peptide with a free amino group (H-Xaa-OR)
-
Coupling reagents (e.g., DCC/HOBt or HATU/DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolution: Dissolve this compound and the amino component (H-Xaa-OR) in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Activation: Cool the solution to 0 °C. Add the coupling reagents (e.g., 1.1 equivalents of HATU and 2 equivalents of DIPEA) to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically quenched, and the product is extracted using an appropriate organic solvent. The organic layer is washed with dilute acid, base, and brine to remove unreacted starting materials and byproducts.
-
Purification: The crude product is purified by flash chromatography or recrystallization to yield the desired Z-Nle-Xaa-OR peptide.
The following diagram illustrates the general workflow for peptide coupling.
Caption: Peptide coupling workflow.
3.2 Applications
-
Peptide Synthesis : this compound is a valuable reagent for introducing norleucine residues into synthetic peptides. Norleucine is often used as a non-oxidizable substitute for methionine, aiding in the creation of more stable peptide-based therapeutics.
-
Pharmaceutical Research : As a component of synthetic peptides, it is instrumental in the development of novel therapeutic agents and research reagents.
-
Protein Engineering : It is used in the design and synthesis of modified proteins to enhance their stability and functionality.
Conclusion
This compound is a well-characterized amino acid derivative with a defined structure and reliable physicochemical properties. Its primary role as a protected building block in peptide synthesis makes it an indispensable tool for researchers in chemistry, biochemistry, and drug development. The methodologies for its use are well-established, allowing for the controlled and efficient synthesis of complex peptides and proteins with enhanced features.
References
An In-Depth Technical Guide to the Synthesis of N-benzyloxycarbonyl-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathway for N-benzyloxycarbonyl-L-norleucine, an essential building block in peptide synthesis and drug discovery. The document details the underlying chemical principles, a step-by-step experimental protocol, and key quantitative data.
Introduction
N-benzyloxycarbonyl-L-norleucine (also known as N-Cbz-L-norleucine or Z-L-norleucine) is a protected form of the non-proteinogenic amino acid L-norleucine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality of L-norleucine, preventing unwanted side reactions during peptide coupling.[1] This protection is readily achieved through the Schotten-Baumann reaction, a well-established method for the acylation of amines.[2][3] This reaction is fundamental in peptide chemistry, enabling the controlled, stepwise assembly of amino acid residues into complex peptide chains.[4]
The core of the synthesis involves the reaction of L-norleucine with benzyl (B1604629) chloroformate in an aqueous basic solution. The base plays a critical role in neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[3]
Core Synthesis Pathway: The Schotten-Baumann Reaction
The synthesis of N-benzyloxycarbonyl-L-norleucine is predominantly achieved via the Schotten-Baumann reaction. This reaction involves the nucleophilic acyl substitution of benzyl chloroformate with the amino group of L-norleucine.
The reaction proceeds as follows:
-
Deprotonation: The amino group of L-norleucine is deprotonated by a base (e.g., sodium hydroxide) to enhance its nucleophilicity.
-
Nucleophilic Attack: The nucleophilic amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate.
-
Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion.
-
Neutralization: The protonated amine is neutralized by the base, and the hydrochloric acid byproduct is neutralized to prevent the protonation of the starting amine.
A general schematic of this reaction is presented below.
Caption: General schematic of the Schotten-Baumann reaction for N-Cbz protection.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the Schotten-Baumann reaction for the synthesis of N-Cbz protected amino acids.
Materials:
-
L-Norleucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
Dissolution of L-Norleucine: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve L-norleucine in a 1M aqueous solution of sodium hydroxide. The amount of base should be stoichiometrically equivalent to the L-norleucine.
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate and an additional equivalent of 1M sodium hydroxide solution dropwise and simultaneously from separate addition funnels. Maintain the temperature of the reaction mixture between 0 and 5 °C. The pH of the solution should be maintained in the alkaline range (pH 9-10).
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.
-
The N-benzyloxycarbonyl-L-norleucine will precipitate as a white solid or oil.
-
-
Isolation and Purification:
-
If the product precipitates as a solid, it can be collected by vacuum filtration, washed with cold water, and dried.
-
If the product separates as an oil, extract it into a suitable organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Quantitative Data
The following table summarizes the key quantitative data for N-benzyloxycarbonyl-L-norleucine and its racemic counterpart.
| Parameter | N-benzyloxycarbonyl-L-norleucine | N-benzyloxycarbonyl-DL-norleucine | Reference |
| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ | N/A |
| Molecular Weight | 265.31 g/mol | 265.31 g/mol | N/A |
| Appearance | White to off-white solid | White to off-white crystalline powder | |
| Melting Point | Not available | 104.0 to 108.0 °C | |
| Purity (HPLC) | >98.0% (typical) | >98.0% | |
| Specific Rotation ([α]²⁰/D) | Not available | N/A | N/A |
Logical Workflow of the Synthesis
The synthesis of N-benzyloxycarbonyl-L-norleucine follows a logical progression from starting materials to the final purified product. The workflow diagram below illustrates these steps.
Caption: Experimental workflow for the synthesis of N-benzyloxycarbonyl-L-norleucine.
Conclusion
The synthesis of N-benzyloxycarbonyl-L-norleucine via the Schotten-Baumann reaction is a robust and reliable method widely employed in the field of peptide chemistry. This guide has provided a detailed overview of the synthesis pathway, a comprehensive experimental protocol, and relevant quantitative data to assist researchers and professionals in the successful preparation of this important N-protected amino acid. Careful control of reaction parameters, particularly temperature and pH, is crucial for achieving high yields and purity of the final product.
References
An In-depth Technical Guide to Z-Nle-OH: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-norleucine (Z-Nle-OH), a synthetic amino acid derivative of significant interest in peptide synthesis and biochemical research. This document details its physicochemical properties, provides a detailed protocol for its synthesis, outlines its application in experimental assays, and discusses its potential role in modulating protease-mediated signaling pathways.
Core Data Presentation
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 39608-30-5[1] |
| Molecular Weight | 265.30 g/mol [1] |
| Molecular Formula | C₁₄H₁₉NO₄[1] |
| Appearance | White to off-white powder |
| Synonyms | N-Benzyloxycarbonyl-L-norleucine, Z-L-Norleucine |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol |
| Storage | Store at 4°C for short-term and -20°C for long-term storage |
Experimental Protocols
Solution-Phase Synthesis of this compound
This protocol describes the synthesis of this compound from L-norleucine and benzyl (B1604629) chloroformate.
Materials:
-
L-Norleucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of L-Norleucine: In a round-bottom flask, dissolve L-norleucine (1 equivalent) in a 1 M sodium carbonate solution. Cool the flask in an ice bath with continuous stirring.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution. Simultaneously, add a 2 M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 9 and 10.
-
Reaction: Allow the reaction to proceed for 2-3 hours at 0°C, followed by stirring at room temperature for an additional hour.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with a small amount of diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer to a pH of 2 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
In Vitro Enzyme Inhibition Assay
This compound and its derivatives can be utilized to study the inhibition of proteases. The following is a general protocol for a fluorometric enzyme inhibition assay.
Materials:
-
This compound (or a peptide derivative)
-
Target protease (e.g., a cysteine protease like cathepsin B)
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the enzyme)
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, the protease, and the fluorogenic substrate in the appropriate assay buffer.
-
Assay Setup: In the wells of a 96-well microplate, add the assay buffer. Then, add varying concentrations of the inhibitor (this compound). Include a control group with no inhibitor.
-
Enzyme Addition: Add a fixed concentration of the protease to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the protease releases a fluorophore, leading to an increase in fluorescence intensity.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time plots. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualization
Protease-Mediated Signaling Pathway
Proteases are integral to various signaling pathways, where their activity can initiate or propagate cellular signals through the cleavage of specific substrates. This compound, as a component of protease inhibitors, can be used to probe these pathways. The following diagram illustrates a generalized protease-activated signaling cascade that can be modulated by such inhibitors.
Caption: Generalized protease-mediated signaling pathway.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the logical flow of the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Solubility Profile of N-α-Benzyloxycarbonyl-L-norleucine (Z-Nle-OH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-α-Benzyloxycarbonyl-L-norleucine (Z-Nle-OH), a key building block in peptide synthesis and pharmaceutical research. Understanding the solubility of this compound is critical for its effective use in various experimental and developmental workflows. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 52-59 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [α]²⁰/D = -9 ± 1º (c=1.028% in MeOH) |
Solubility of this compound in Various Solvents
For context, the unprotected L-norleucine has a water solubility of 16 g/L at 23 °C.
| Solvent | Solubility of this compound | Solubility of Analogs | Remarks |
| Dimethyl Sulfoxide (DMSO) | Expected to be high | Fmoc-D-Nle-OH: 100 mg/mL (with sonication) Boc-L-Nle-OH: ≥ 200 mg/mL | DMSO is a common solvent for Z-protected amino acids. High solubility is anticipated. |
| Dimethylformamide (DMF) | Expected to be soluble | Z-Nle-Nle-OH: Suggested as a solvent if DMSO fails. | DMF is another polar aprotic solvent frequently used for peptide synthesis and is likely to be a good solvent for this compound. |
| Ethanol | Expected to be soluble | Z-Nle-Nle-OH: Suggested as a solvent if DMSO fails. L-Norleucine (unprotected): Insoluble. | The Z-group should increase solubility in alcohols compared to the free amino acid. |
| Methanol (B129727) | Expected to be soluble | Z-L-norleucine: Used as a solvent for optical rotation measurement. | Similar to ethanol, methanol is expected to be a suitable solvent. |
| Water | Expected to be low to insoluble | Z-Nle-Nle-OH: Suggested as a solvent to try. L-Norleucine (unprotected): 16 g/L at 23 °C. N-Benzyloxycarbonyl-D-norleucine: Low water solubility. | The hydrophobic Z-group and the alkyl side chain of norleucine significantly reduce aqueous solubility. |
| Chloroform | Expected to be soluble | - | A common solvent for protected amino acids. |
| Ethyl Acetate | Expected to be soluble | - | A moderately polar solvent where solubility is plausible. |
| Hexanes/Heptane | Expected to be insoluble | - | Non-polar aliphatic solvents are unlikely to dissolve the polar this compound. |
Disclaimer: The solubility data for this compound is largely qualitative and inferred from related compounds. For precise quantitative measurements, experimental determination is highly recommended.
Experimental Protocols for Solubility Determination
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . Below is a detailed protocol that can be adapted for this compound.
Shake-Flask Method for Equilibrium Solubility Determination
1. Principle: An excess amount of the solid compound (this compound) is agitated in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique (e.g., HPLC-UV, gravimetry).
2. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (evaporating dish, vacuum oven).
3. Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
-
Quantification:
-
HPLC-UV Method:
-
Prepare a calibration curve of this compound in the same solvent.
-
Dilute the filtered saturated solution with the solvent to a concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the concentration from the peak area.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Gravimetric Method:
-
Accurately weigh an evaporating dish.
-
Transfer a known volume of the filtered saturated solution to the dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried residue (this compound) is achieved.
-
Calculate the solubility in mg/mL or g/L based on the mass of the residue and the volume of the solution used.
-
-
4. Data Analysis: The solubility is typically expressed in units of mass per volume (e.g., mg/mL or g/L) or in molarity (mol/L). The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
This comprehensive guide provides researchers and drug development professionals with the necessary information to effectively handle and utilize this compound in their studies. While direct quantitative solubility data remains elusive, the provided qualitative profile, along with detailed experimental protocols, empowers users to determine precise solubility values tailored to their specific experimental conditions.
References
Z-Nle-OH in Peptide Chemistry: A Technical Guide to Its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of N-Benzyloxycarbonyl-L-norleucine (Z-Nle-OH) in peptide chemistry. It provides a comprehensive overview of its role as a crucial building block in the synthesis of peptides, particularly for therapeutic applications. This document delves into the protective function of the Z-group, detailed experimental protocols, potential side reactions, and the significance of incorporating norleucine into peptide structures.
The Role of this compound in Peptide Synthesis
This compound is an N-terminally protected form of the non-proteinogenic amino acid L-norleucine. The key to its function lies in the benzyloxycarbonyl (Z or Cbz) group, which serves as a temporary protecting group for the alpha-amino group of norleucine. This protection is fundamental to modern peptide synthesis, enabling the controlled, stepwise assembly of amino acids into a defined peptide sequence.
The primary mechanism of action of this compound is to prevent the free amine of norleucine from participating in unwanted side reactions during the formation of a peptide bond. By masking the N-terminal amine, the carboxyl group of this compound can be selectively activated and coupled to the free N-terminus of another amino acid or peptide chain. Following the coupling reaction, the Z-group can be selectively removed under specific conditions to reveal the N-terminal amine of the newly elongated peptide, ready for the next coupling cycle. This iterative process forms the basis of both solution-phase and solid-phase peptide synthesis.[1][2][3][4]
Norleucine (Nle) is often used as a substitute for methionine (Met) in synthetic peptides. The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone during synthesis and purification, which can lead to a heterogeneous product with altered biological activity.[5] Norleucine, being an isomer of leucine (B10760876) with a linear, unbranched, and non-oxidizable aliphatic side chain, provides a stable alternative that often retains or even enhances the biological activity of the parent peptide.
Mechanism of Protection and Deprotection
The utility of this compound is defined by the chemical properties of the benzyloxycarbonyl protecting group.
Introduction of the Z-Group (Benzyloxycarbonylation)
The Z-group is typically introduced by reacting the free amino acid (norleucine in this case) with benzyl (B1604629) chloroformate under basic conditions. The base neutralizes the HCl byproduct and deprotonates the amino group, facilitating its nucleophilic attack on the carbonyl carbon of benzyl chloroformate.
Peptide Bond Formation
Once protected, this compound can be used in a peptide coupling reaction. The carboxylic acid is activated, typically using a carbodiimide (B86325) reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. The activated this compound then reacts with the free N-terminus of another amino acid or peptide.
Deprotection of the Z-Group
A key advantage of the Z-group is its selective removal under conditions that typically do not affect other common protecting groups, such as tert-butyl (tBu) or fluorenylmethoxycarbonyl (Fmoc) based groups, making it orthogonal in many synthetic strategies. The most common method for Z-group cleavage is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst. This reaction is clean, as the byproducts are toluene (B28343) and carbon dioxide.
References
The Cornerstone of Amine Protection: An In-depth Technical Guide to the Z-Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the realm of peptide chemistry and drug development, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protective moieties, the benzyloxycarbonyl (Z or Cbz) group stands as a foundational and versatile tool for the temporary masking of amine functionalities. Introduced by Max Bergmann and Leonidas Zervas in 1932, its application revolutionized peptide synthesis by enabling controlled, stepwise chain elongation.[1] This technical guide provides a comprehensive exploration of the core principles of the Z protecting group, from its introduction and stability to its cleavage under various conditions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Function and Strategic Applications
The primary role of the Z-group is to protect primary and secondary amines from unwanted reactions by converting them into less nucleophilic carbamates.[2] This protection is crucial during peptide bond formation, where the unprotected α-amino group of an amino acid would otherwise lead to uncontrolled polymerization.[3] The Z-group's urethane-type linkage also helps to suppress racemization at the α-carbon during coupling reactions.[4]
Beyond peptide synthesis, the Z-group finds broad application in the synthesis of complex natural products and pharmaceutical agents where selective amine protection is required. Its stability under a range of conditions, including moderately acidic and basic environments, makes it compatible with various synthetic transformations.[4]
Orthogonality: A Key Advantage in Complex Syntheses
A significant advantage of the Z-group is its orthogonality with other common amine protecting groups, most notably the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. Orthogonality refers to the ability to remove one protecting group in the presence of another by employing specific, non-interfering reaction conditions.
-
Z vs. Boc: The Z-group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave the Boc group. This allows for the selective deprotection of Boc-protected amines while Z-protected amines remain intact.
-
Z vs. Fmoc: Conversely, the Z-group is stable to the basic conditions (e.g., piperidine) required for Fmoc group removal, enabling its use for side-chain protection in Fmoc-based solid-phase peptide synthesis (SPPS).
This orthogonality is a cornerstone of modern synthetic strategy, allowing for the differential protection and sequential deprotection of multiple amine functionalities within a single molecule.
Quantitative Data: A Comparative Overview of Protection and Deprotection
The efficiency of the introduction and removal of the Z-group is critical for the overall yield and success of a synthetic sequence. The following tables summarize quantitative data for common protection and deprotection methods.
Table 1: Z-Group Protection of Amines
| Substrate Type | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Amino Acid | Benzyl (B1604629) Chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O (2:1) | 0 | 20 | 90 | |
| Aromatic Amine | Cbz-Cl | - | Water | Room Temp | 1-2 | 90-98 | |
| Aliphatic Amine | Cbz-Cl | - | Water | Room Temp | 1-2 | 92-96 | |
| Secondary Amide | Cbz-Cl | LiHMDS | THF | -78 to RT | 1 | 85-95 |
Table 2: Z-Group Deprotection Methods
| Method | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C | Methanol | Room Temp | 1-16 | >95 | |
| Catalytic Hydrogenolysis | H₂ (1 atm), 5% Pd/C | Methanol | 60 | 40 | Not specified | |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol | Reflux | 0.5-2 | 85-95 | |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp | 1-1.5 | Not specified | |
| Lewis Acid Cleavage | AlCl₃ | Hexafluoroisopropanol (HFIP) | Room Temp | 0.5-2 | 85-98 | |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMA) | 75 | 1-4 | 80-95 |
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and workflows associated with the Z protecting group.
Experimental Protocols
Detailed methodologies for the introduction and removal of the Z-group are crucial for reproducible and high-yielding synthetic outcomes.
Protocol 1: Z-Group Protection of an Amino Acid
This protocol describes the N-benzyloxycarbonylation of an amino acid using benzyl chloroformate under aqueous basic conditions.
Materials:
-
Amino acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the pure Z-protected amino acid.
Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the Z-group using catalytic hydrogenation with palladium on carbon.
Materials:
-
Z-protected peptide or amine
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen source (e.g., H₂ balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Z-protected substrate in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-16 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected amine.
Conclusion
The benzyloxycarbonyl (Z) protecting group remains an indispensable tool in the arsenal of the synthetic organic chemist. Its ease of introduction, well-defined stability, and multiple, reliable deprotection methods have solidified its role in the synthesis of peptides and other complex nitrogen-containing molecules. The orthogonality of the Z-group with other key protecting groups like Boc and Fmoc allows for intricate and elegant synthetic strategies, enabling the construction of highly functionalized molecules. A thorough understanding of the quantitative aspects of its application and the nuances of its various cleavage protocols, as outlined in this guide, is essential for its effective and efficient implementation in research and development.
References
An In-Depth Technical Guide to the Physicochemical Characteristics of Z-Nle-OH
This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-benzyloxycarbonyl-L-norleucine (Z-Nle-OH), a derivative of the amino acid norleucine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and potential biological interactions.
Core Physicochemical Data
This compound is a white, crystalline powder. Its key physicochemical properties, along with those of its D- and DL-isomers, are summarized in the table below for comparative analysis.
| Property | Z-L-Nle-OH | Z-D-Nle-OH | Z-DL-Nle-OH |
| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.30 g/mol | 265.3 g/mol | 265.31 g/mol |
| Melting Point | Not specified | 56-58 °C | 100-107 °C |
| Appearance | White powder | Not specified | White powder |
| Predicted pKa | Not specified | 4.00 ± 0.21 | Not specified |
| Solubility | Soluble in water.[1] The acidity (pKa) values for the unprotected amino acid norleucine are 2.39 (carboxyl) and 9.76 (amino), which makes it suitable for various biochemical applications.[1] | Not specified | Not specified |
| Storage | Store at 0-8°C. | Sealed in dry, 2-8°C. | Store at 0-8°C. |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of this compound can be determined using a digital melting point apparatus, such as a DigiMelt or Mel-Temp.[2][3]
Procedure:
-
A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of approximately 2-3 mm.[2]
-
The capillary tube is placed in the heating block of the apparatus.[2]
-
For an unknown compound, a rapid heating ramp (10-20 °C/minute) is used to determine an approximate melting range.[2]
-
A second, more precise measurement is then performed with a slower ramp rate (1-2 °C/minute), starting from a temperature approximately 20 °C below the approximate melting point.[2]
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.[3]
Caption: Workflow for determining the melting point of this compound.
Solubility Determination
The solubility of this compound can be assessed in various solvents to establish a solubility profile.[4][5]
Procedure:
-
Begin by attempting to dissolve a small, accurately weighed amount of this compound in deionized water.[6]
-
If the peptide is acidic (which can be predicted by its structure), and it does not dissolve in water, a dilute basic solution such as 0.1 M ammonium (B1175870) bicarbonate can be used. Conversely, if the peptide is basic, a dilute acidic solution like 10% acetic acid can be employed.[6]
-
For hydrophobic peptides, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) may be necessary.[7] A common starting point is to dissolve the compound in a minimal amount of DMSO.[6]
-
To aid dissolution, vortexing and sonication can be applied.[5] Gentle warming may also be used, but care should be taken to avoid degradation.[5]
-
The solubility is determined by visual inspection for a clear, particle-free solution and can be quantified by preparing a saturated solution and measuring the concentration of the dissolved solute using a suitable analytical method like UV-spectroscopy or HPLC.
pKa Determination
The acid dissociation constant (pKa) of the carboxylic acid group in this compound can be determined by titration.[8][9]
Procedure:
-
A known concentration of this compound is dissolved in water or a suitable co-solvent if water solubility is low.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[8]
-
A standardized solution of a strong base, typically 0.1 M NaOH, is used as the titrant.[9]
-
The initial pH of the this compound solution is recorded.[8]
-
The NaOH solution is added in small, precise increments, and the pH is recorded after each addition, allowing the solution to stabilize.[8]
-
The titration is continued past the expected equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[10]
Potential Biological Interactions and Signaling Pathways
While direct signaling pathways initiated by this compound are not well-documented, its structural similarity to other biologically active molecules suggests potential interactions. A fluorogenic peptide substrate containing norleucine, Z-Nle-Lys-Arg-AMC, is known to be a substrate for cathepsin B.[11] Cathepsin B is a lysosomal cysteine protease implicated in various physiological and pathological processes, including apoptosis, inflammation, and cancer progression.[11][12][13] It is involved in signaling pathways such as the TNF-α/ASK1/JNK pathway and the activation of the NLRP3 inflammasome.[12][14] Given this, this compound could potentially act as a modulator of cathepsin B activity.
Caption: Logical diagram of this compound's potential influence on Cathepsin B-mediated pathways.
References
- 1. lifetein.com [lifetein.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. biobasic.com [biobasic.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. Cathepsin B - Wikipedia [en.wikipedia.org]
- 12. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Handling of Z-L-Norleucine (Z-Nle-OH) Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of storing and handling Z-L-Norleucine (Z-Nle-OH) powder, a key reagent in peptide synthesis and various biochemical studies. Adherence to these guidelines is essential to ensure the integrity, stability, and safe use of this compound in a laboratory setting.
Physicochemical Properties
Z-L-Norleucine is a derivative of the amino acid L-norleucine, featuring a benzyloxycarbonyl (Z) protecting group on the amino terminus. This modification enhances its utility in synthetic applications by preventing unwanted side reactions. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Chemical Name | N-Benzyloxycarbonyl-L-norleucine |
| Synonyms | Z-L-Nle-OH, Cbz-L-Nle-OH |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.30 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 56-58 °C[1] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol. Limited solubility in water. |
| pKa | Estimated around 4.00 ± 0.21 (for the carboxylic acid group)[1] |
Storage and Stability
Proper storage of this compound powder is crucial to prevent degradation and maintain its purity over time. The stability of the compound is influenced by temperature, moisture, and pH.
Recommended Storage Conditions
For optimal stability, this compound powder should be stored under the conditions outlined in Table 2.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep in a tightly sealed container in a dry environment. |
| 4°C | Up to 2 years | Suitable for shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for working stock solutions. |
Stability Considerations
This compound possesses a carbamate (B1207046) linkage within its benzyloxycarbonyl group. Carbamates are generally more stable against hydrolysis than esters, particularly under neutral or acidic conditions. However, they can be susceptible to degradation under basic conditions. The benzyloxycarbonyl group can be cleaved by catalytic hydrogenation.
Thermal degradation of N-protected amino acids can occur at elevated temperatures, often leading to decomposition rather than melting or sublimation. For N-protected amino acids, significant decomposition can begin at temperatures above their melting points. It is advisable to handle the compound at room temperature for short periods and avoid prolonged exposure to high heat.
Handling and Safety Precautions
This compound is intended for research use only. Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Respiratory Protection: Avoid inhaling the powder. Use a dust mask or work in a well-ventilated area, such as a fume hood, especially when handling larger quantities.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention.
Experimental Protocols
Preparation of Stock Solutions
A common solvent for preparing stock solutions of this compound for in vitro studies is DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Use in Solution-Phase Peptide Synthesis
This compound is a valuable building block in solution-phase peptide synthesis. The following is a general workflow for its incorporation into a peptide chain.
Caption: General workflow for using this compound in peptide synthesis.
Leucine (B10760876) Aminopeptidase (B13392206) Inhibition Assay
Norleucine can act as an inhibitor of leucine aminopeptidase. A general protocol to assess the inhibitory activity of this compound is outlined below.
Materials:
-
Leucine aminopeptidase enzyme
-
Substrate (e.g., L-Leucine-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted this compound solutions to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the absorbance or fluorescence of the product formation over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.
Caption: Workflow for a leucine aminopeptidase inhibition assay.
Role in Research
Methionine Analogue in Protein Studies
Norleucine is a structural analogue of methionine, lacking the sulfur atom in the side chain. This property makes this compound a useful tool in protein engineering and functional studies to probe the role of methionine residues. By substituting methionine with norleucine, researchers can investigate the importance of the sulfur atom in protein stability, folding, and function, particularly in the context of oxidative stress.
Caption: Use of this compound to study the role of methionine in proteins.
Quality Control
The purity of this compound is critical for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for assessing purity.
HPLC Purity Analysis (General Method)
A reversed-phase HPLC method can be employed to determine the purity of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%).
-
Detection: UV detection at a wavelength where the benzyloxycarbonyl group absorbs (e.g., 254 nm).
-
Quantification: Purity is typically determined by the area percentage of the main peak.
NMR Purity Analysis
¹H NMR spectroscopy can confirm the structure and assess the purity of this compound. The presence of characteristic peaks for the benzyloxycarbonyl group and the norleucine backbone, along with the absence of significant impurity signals, indicates high purity. Quantitative NMR (qNMR) can be used for a more precise purity determination by comparing the integral of a known proton signal of this compound to that of a certified internal standard.
This guide provides essential information for the safe and effective use of this compound powder in a research setting. For further details, always refer to the specific product information and Safety Data Sheet (SDS) provided by the supplier.
References
Z-Nle-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: N-α-Benzyloxycarbonyl-L-norleucine (Z-Nle-OH) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural properties, particularly the linear four-carbon side chain of the norleucine residue and the presence of the bulky benzyloxycarbonyl (Z) protecting group, make it a valuable building block in the design and synthesis of peptidomimetics and enzyme inhibitors. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of therapeutic agents.
Core Concepts: Chemical and Physical Properties
This compound is a white to off-white powder. The benzyloxycarbonyl group provides a crucial N-terminal protection that is stable under various coupling conditions used in peptide synthesis and can be selectively removed, typically by catalytic hydrogenation. The norleucine residue, an isomer of leucine, introduces a straight-chain aliphatic side chain, which can influence the conformational properties and binding interactions of peptides and inhibitors.
Table 1: Physicochemical Properties of Z-L-Nle-OH and Z-D-Nle-OH
| Property | Z-L-Nle-OH | Z-D-Nle-OH |
| Synonyms | N-Benzyloxycarbonyl-L-norleucine, Z-L-Norleucine | N-Benzyloxycarbonyl-D-norleucine, (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid |
| CAS Number | 39608-30-5[1] | 15027-14-2[2] |
| Molecular Formula | C₁₄H₁₉NO₄[1] | C₁₄H₁₉NO₄[2] |
| Molecular Weight | 265.30 g/mol [1] | 265.3 g/mol |
| Appearance | White powder | Solid |
| Melting Point | Not available | 56-58°C |
| Boiling Point | Not available | 449.2±38.0 °C (Predicted) |
| Density | Not available | 1.160±0.06 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO, methanol, and chloroform. Not miscible or difficult to mix in water. | May dissolve in DMSO. |
| Storage | Store at 2-8°C, sealed in a dry environment. | Store at 2-8°C, sealed in a dry environment. |
Applications in Peptide Synthesis
The primary application of this compound is as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The Z-group offers orthogonal protection to the more commonly used Fmoc and Boc protecting groups, allowing for more complex synthetic strategies.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide with a C-terminal this compound on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
Z-L-Nle-OH
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine (B6355638) in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (this compound):
-
Dissolve Z-L-Nle-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc-Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings:
-
Repeat the coupling and deprotection steps for each subsequent Fmoc-protected amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Diagram: Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Solution-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the synthesis of a dipeptide, Z-Nle-Gly-OMe, in solution.
Materials:
-
Z-L-Nle-OH
-
Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
10% Aqueous Potassium Bisulfate (KHSO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization of Amino Acid Ester: Suspend H-Gly-OMe·HCl (1 eq.) in DCM and add TEA (1 eq.) to neutralize the salt. Stir for 15 minutes.
-
Activation of this compound: In a separate flask, dissolve Z-L-Nle-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM and cool to 0°C.
-
Coupling Reaction:
-
Add the neutralized glycine methyl ester solution to the Z-L-Nle-OH solution.
-
Add a solution of DCC (1.1 eq.) in DCM dropwise.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 10% aqueous KHSO₄, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude dipeptide by recrystallization or column chromatography.
Diagram: Solution-Phase Peptide Synthesis Workflow
Caption: General workflow for Solution-Phase Peptide Synthesis.
Application as an Enzyme Inhibitor
This compound is a common component in the design of protease inhibitors, particularly for cysteine proteases like calpains and cathepsins. The benzyloxycarbonyl group often occupies the S2 or S3 subsite of the enzyme's active site, while the norleucine side chain can make favorable hydrophobic interactions within the binding pocket. While specific quantitative data for this compound containing inhibitors is limited in publicly available literature, data for structurally similar inhibitors provide valuable insights.
Table 2: Inhibition Data for Structurally Similar Z-Protected Amino Acid-Containing Inhibitors
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Z-L-Nva-CONH-CH₂-2-Py (Calpain Inhibitor XII) | Calpain I (µ-calpain) | 19 nM | |
| Z-L-Nva-CONH-CH₂-2-Py (Calpain Inhibitor XII) | Calpain II (m-calpain) | 120 nM | |
| Z-L-Nva-CONH-CH₂-2-Py (Calpain Inhibitor XII) | Cathepsin B | 750 nM | |
| Z-Leu-Abu-CONH-(CH₂)₂-3-indolyl | Cathepsin B | 31 nM |
Note: Nva = Norvaline, Abu = α-Aminobutyric acid. These are structurally similar to Norleucine.
Signaling Pathways Targeted by this compound Containing Inhibitors
By inhibiting proteases like calpains and cathepsins, compounds incorporating this compound can modulate various cellular signaling pathways implicated in numerous diseases.
Calpain Signaling: Calpains are calcium-dependent cysteine proteases involved in cell motility, proliferation, and apoptosis. Dysregulation of calpain activity is associated with neurodegenerative diseases, muscular dystrophy, and cancer. Calpain activation can be triggered by an influx of calcium, leading to the cleavage of various substrates, including cytoskeletal proteins and signaling molecules.
Diagram: Simplified Calpain Activation Pathway
Caption: Inhibition of the calpain signaling pathway.
Cathepsin Signaling: Cathepsins are primarily found in lysosomes and are involved in protein degradation. However, they can be secreted and play roles in extracellular matrix remodeling, antigen presentation, and apoptosis. Aberrant cathepsin activity is linked to cancer progression, and various inflammatory and immunological disorders.
Diagram: Simplified Cathepsin Signaling in Cancer
Caption: Inhibition of cathepsin-mediated tumor progression.
Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a this compound-containing compound against a target protease using a spectrophotometric assay.
Materials:
-
Purified target enzyme (e.g., calpain, cathepsin)
-
Fluorogenic or chromogenic substrate specific for the enzyme
-
This compound containing inhibitor
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the enzyme in the assay buffer.
-
Prepare a solution of the substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the inhibitor dilutions to the respective wells.
-
Add a control with no inhibitor (vehicle control).
-
Add the enzyme solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately start measuring the absorbance or fluorescence at regular intervals using the microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
If desired, perform further kinetic studies to determine the inhibition constant (Ki) and the mechanism of inhibition.
-
Diagram: Enzyme Inhibition Assay Workflow
Caption: General workflow for an enzyme inhibition assay.
Conclusion
This compound is a versatile and valuable non-proteinogenic amino acid in the toolbox of medicinal chemists and peptide scientists. Its unique properties facilitate the synthesis of complex peptides and the development of potent enzyme inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their endeavors to create novel therapeutics. Further exploration into the specific biological activities of this compound-containing compounds will undoubtedly continue to expand their applications in medicine.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Norleucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid Norleucine (Nle) into synthetic peptides using solid-phase peptide synthesis (SPPS). While the user specified Z-Nle-OH, it is important to note that the benzyloxycarbonyl (Z) protecting group is primarily utilized in solution-phase peptide synthesis.[1][2] The current industry standard for solid-phase peptide synthesis (SPPS) overwhelmingly employs the fluorenylmethyloxycarbonyl (Fmoc) protecting group.[3][4][5] Therefore, this document will focus on the well-established and more practical Fmoc-Nle-OH protocol for SPPS.
Norleucine, an isomer of leucine, is a useful tool in peptide design as a non-oxidizable isostere for methionine. Its incorporation can enhance the stability of peptides while probing the functional role of methionine residues.
Overview of Solid-Phase Peptide Synthesis (SPPS)
SPPS, a technique pioneered by R.B. Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. The general workflow involves a cycle of deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all protecting groups are removed.
Experimental Protocols
This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide containing Norleucine using the Fmoc/tBu strategy.
Materials and Reagents
| Reagent | Purpose | Typical Grade/Purity |
| Resin | ||
| Rink Amide Resin | Solid support for C-terminally amidated peptides | 100-200 mesh, ~0.5-1.0 mmol/g substitution |
| Amino Acids | ||
| Fmoc-Nle-OH | Norleucine building block | ≥98% HPLC |
| Other Fmoc-protected amino acids | Building blocks for the peptide sequence | Peptide synthesis grade |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for resin swelling and washing | Anhydrous, peptide synthesis grade |
| Reagents | ||
| Piperidine (B6355638) | Fmoc deprotection agent | Reagent grade |
| HBTU/HOBt or HATU | Coupling activators | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction | Reagent grade |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection agent | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade |
| Dithiothreitol (DTT) | Scavenger for cleavage (if Trp is present) | Reagent grade |
| Diethyl ether | For peptide precipitation | Anhydrous, reagent grade |
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale.
Step 1: Resin Preparation and Swelling
-
Place 200 mg of Rink Amide resin (assuming a loading of 0.5 mmol/g) into a fritted reaction vessel.
-
Add 5 mL of DCM to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM and wash the resin three times with 5 mL of DMF.
Step 2: N-terminal Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin five times with 5 mL of DMF.
Step 3: Amino Acid Coupling (Incorporation of Fmoc-Nle-OH)
-
In a separate vial, dissolve Fmoc-Nle-OH (4 equivalents, 0.4 mmol, ~141 mg) and HOBt (4 equivalents, 0.4 mmol, ~54 mg) in a minimal amount of DMF.
-
Add HBTU (3.9 equivalents, 0.39 mmol, ~148 mg) to the amino acid solution.
-
Add DIPEA (8 equivalents, 0.8 mmol, ~139 µL) to the activation mixture and vortex for 1-2 minutes. The solution should change color.
-
Add the activated Fmoc-Nle-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the coupling reaction, perform a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.
-
Once the reaction is complete, drain the coupling solution and wash the resin three times with 5 mL of DMF, followed by three times with 5 mL of DCM, and finally three times with 5 mL of DMF.
Step 4: Peptide Chain Elongation Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.
Step 5: Final Fmoc Deprotection After the final amino acid has been coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.
Step 6: Cleavage and Global Deprotection
-
Wash the fully assembled peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. For a standard peptide, a common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add 5 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
-
Reduce the volume of the TFA solution using a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 3000-4000 rpm for 5 minutes, decant the ether, and repeat the ether wash twice.
-
After the final wash, dry the peptide pellet under vacuum to remove residual ether.
Step 7: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
Data Presentation
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Value | Unit | Notes |
| Synthesis Scale | 0.1 | mmol | |
| Resin Loading | 0.5 | mmol/g | This can vary depending on the resin batch. |
| Fmoc-Amino Acid Excess | 4 | equivalents | Relative to resin loading. |
| Coupling Agent (HBTU) Excess | 3.9 | equivalents | Relative to resin loading. |
| Base (DIPEA) Excess | 8 | equivalents | Relative to resin loading. |
| Deprotection Solution | 20% Piperidine in DMF | v/v | |
| Cleavage Cocktail Volume | 5 | mL | |
| Typical Crude Peptide Yield | 70-90 | % | Dependent on sequence length and complexity. |
| Typical Purified Peptide Yield | 15-40 | % | Highly dependent on the peptide sequence. |
Visualizations
Workflow and Signaling Pathways
The following diagrams illustrate the overall workflow of solid-phase peptide synthesis and the key chemical transformations in each cycle.
Caption: Overall workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: The chemical cycle of amino acid addition in Fmoc-SPPS.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and techniques of solution-phase peptide synthesis (SPPS) utilizing N-benzyloxycarbonyl-L-norleucine (Z-Nle-OH). This methodology remains a cornerstone for the scalable synthesis of short peptides, peptide fragments for convergent approaches, and peptides incorporating non-proteinogenic amino acids like norleucine.
Norleucine, an isomer of leucine (B10760876), is a valuable building block in peptide chemistry. Its incorporation can enhance the metabolic stability of peptides by providing resistance to enzymatic degradation, thereby improving their in vivo half-life.[1] Furthermore, the unique structural properties of norleucine can modulate the biological activity and conformational characteristics of the resulting peptide.[1] The benzyloxycarbonyl (Z) group is a robust and widely used protecting group for the α-amino function, stable under various coupling conditions and readily removable by catalytic hydrogenation.[2][3]
This document outlines detailed protocols for the preparation of a model dipeptide, Z-Nle-Ala-OEt, covering the coupling of this compound with an amino acid ester and the subsequent deprotection of the N-terminal Z-group.
Data Presentation
The following tables summarize the materials and expected quantitative outcomes for the solution-phase synthesis of the model dipeptide, Z-Nle-Ala-OEt. The yields are representative of typical solution-phase peptide coupling and deprotection reactions.
Table 1: Materials and Reagents for the Synthesis of Z-Nle-Ala-OEt
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| This compound | C₁₄H₁₉NO₄ | 265.30 | N-protected amino acid |
| L-Alanine ethyl ester hydrochloride (H-Ala-OEt·HCl) | C₅H₁₂ClNO₂ | 153.61 | C-terminal amino acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent[4] |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant[3][5] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Solvent |
| Ethyl acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Solvent for workup |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | Aqueous wash |
| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous wash |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Aqueous wash |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent |
| Palladium on carbon (10% Pd/C) | Pd/C | - | Catalyst for deprotection |
| Methanol (B129727) (MeOH) | CH₄O | 32.04 | Solvent for deprotection |
| Hydrogen (H₂) | H₂ | 2.02 | Reducing agent for deprotection |
Table 2: Quantitative Parameters for the Synthesis of Z-Nle-Ala-OEt
| Step | Parameter | Value | Notes |
| Peptide Coupling | |||
| This compound | 1.0 eq | ||
| H-Ala-OEt·HCl | 1.0 eq | ||
| DCC | 1.1 eq | ||
| HOBt | 1.1 eq | ||
| TEA | 1.0 eq | For neutralization of H-Ala-OEt·HCl | |
| Reaction Time | 12-24 hours | Monitored by TLC | |
| Expected Yield of Z-Nle-Ala-OEt | 85-95% | After purification | |
| Z-Group Deprotection | |||
| Z-Nle-Ala-OEt | 1.0 eq | ||
| 10% Pd/C | 10% by weight | ||
| Hydrogen Pressure | 1 atm (balloon) | ||
| Reaction Time | 2-4 hours | Monitored by TLC | |
| Expected Yield of H-Nle-Ala-OEt | >95% | After filtration and solvent removal |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of the dipeptide Z-Nle-Ala-OEt and the subsequent removal of the Z-protecting group.
Protocol 1: Peptide Coupling - Synthesis of Z-Nle-Ala-OEt
This protocol details the coupling of this compound with L-alanine ethyl ester using DCC and HOBt as the coupling reagents.
Materials:
-
This compound
-
H-Ala-OEt·HCl
-
DCC
-
HOBt
-
TEA
-
Anhydrous DCM
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
In a separate flask, suspend H-Ala-OEt·HCl (1.0 eq) in anhydrous DCM and add TEA (1.0 eq) to neutralize the salt. Stir for 15 minutes at room temperature.
-
Cool the solution of this compound and HOBt to 0 °C in an ice bath.
-
Add the neutralized H-Ala-OEt solution to the cooled this compound solution.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight (12-24 hours). A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization to yield pure Z-Nle-Ala-OEt.
Protocol 2: N-Terminal Z-Group Deprotection
This protocol describes the removal of the benzyloxycarbonyl (Z) group from the dipeptide via catalytic hydrogenation.[3]
Materials:
-
Z-Nle-Ala-OEt
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask, magnetic stirrer, hydrogen balloon, filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the purified Z-Nle-Ala-OEt (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (approximately 10% by weight of the peptide) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained with a balloon) at room temperature.
-
Monitor the reaction progress by TLC until all the starting material has been consumed (typically 2-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol to recover any adsorbed product.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the deprotected dipeptide, H-Nle-Ala-OEt.
Visualizations
Experimental Workflow
Caption: General workflow for the solution-phase synthesis of a dipeptide using this compound.
Signaling Pathway: Norleucine Activation of mTORC1
Norleucine, similar to leucine, has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[6] The following diagram illustrates a simplified overview of this activation pathway.
Caption: Simplified overview of the Norleucine-mediated mTORC1 signaling pathway activation.
References
- 1. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Nle-OH Coupling Reaction with HBTU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the coupling of Z-Nle-OH (N-benzyloxycarbonyl-L-norleucine) with a primary or secondary amine using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent. This reaction is a fundamental step in peptide synthesis and the development of peptide-based therapeutics.
Norleucine, a non-proteinogenic amino acid, is often incorporated into peptide sequences to probe structure-activity relationships or to enhance metabolic stability. The benzyloxycarbonyl (Z) protecting group provides robust protection of the N-terminus and is removable under specific conditions, allowing for orthogonal protection strategies in complex peptide synthesis.
Overview of the this compound Coupling Reaction
The coupling of this compound with an amine is an amide bond formation reaction facilitated by an activating agent. HBTU is a highly efficient uronium-based coupling reagent that converts the carboxylic acid of this compound into an active ester, which is then susceptible to nucleophilic attack by the amine. The reaction is typically carried out in an aprotic polar solvent, such as N,N-dimethylformamide (DMF), and in the presence of a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA), to neutralize the released proton and maintain a basic environment.
Mechanism of HBTU-mediated Coupling
The reaction proceeds through the formation of an HOBt (1-hydroxybenzotriazole) active ester of this compound. This is a rapid and efficient process that minimizes the risk of racemization.
Application Notes and Protocols for the Deprotection of the Z-Group from Norleucine (Nle)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents. Its stability under various conditions and the availability of multiple deprotection strategies make it a versatile choice. However, the selection of an appropriate deprotection protocol is critical to ensure high yield and purity of the final product, especially when dealing with complex molecules. These application notes provide detailed protocols for the removal of the Z-group from Norleucine (Nle), a non-proteinogenic amino acid analogue of methionine, and offer guidance on selecting the most suitable method based on the substrate's compatibility with different reaction conditions.
The primary methods for Z-group deprotection fall into three main categories: catalytic hydrogenolysis, acidic cleavage, and nucleophilic displacement. Each approach offers distinct advantages and is suited for different chemical environments.
Method Selection and Considerations
Choosing the optimal deprotection strategy depends on several factors, including the presence of other functional groups in the molecule, the desired scale of the reaction, and the available laboratory equipment.
-
Catalytic Hydrogenolysis is the most common and generally the mildest method for Z-group removal, proceeding under neutral conditions with high efficiency.[1][2] It is the preferred method when the substrate does not contain other reducible functional groups such as alkenes, alkynes, or certain aromatic systems.
-
Acidic Cleavage is a robust alternative when catalytic hydrogenolysis is not feasible due to the presence of catalyst poisons (e.g., sulfur-containing residues) or reducible functional groups.[3][4] However, the harsh acidic conditions can affect other acid-labile protecting groups.
-
Nucleophilic Displacement offers a less common but useful alternative for substrates sensitive to both hydrogenation and strong acids.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for various Z-group deprotection methods. While specific data for Norleucine is limited in the literature, the provided data for structurally similar aliphatic amino acids offer a reliable reference.
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol (B129727) | Room Temp. | 2 - 24 | >95 | |
| Transfer Hydrogenolysis | Ammonium (B1175870) Formate (B1220265), 10% Pd/C | Methanol | Reflux | 0.5 - 2 | >90 | |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 0.5 - 2 | 80 - 95 | |
| Acidic Cleavage | AlCl₃, Anisole | Nitromethane | Room Temp. | 1 - 4 | ~90 | |
| Acidic Cleavage | TMSI, Acetonitrile | Acetonitrile | Room Temp. | 0.5 - 2 | >90 | |
| Nucleophilic Displacement | 2-Mercaptoethanol, K₃PO₄ | DMA | 75 | 2 - 6 | ~85 |
Note: The data presented are typical ranges and may vary depending on the specific substrate and reaction conditions. Yields for Norleucine are expected to be within these ranges.
Experimental Protocols
Catalytic Hydrogenolysis
This method involves the cleavage of the benzyl (B1604629) C-O bond using hydrogen gas and a palladium catalyst.
Materials:
-
Z-Nle-OH (or derivative)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve Z-Nle (1.0 equiv) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Securely attach a hydrogen balloon to the reaction flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected Nle.
Transfer Hydrogenolysis
This is a safer alternative to using hydrogen gas, employing a hydrogen donor in the presence of a catalyst.
Materials:
-
This compound (or derivative)
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve Z-Nle (1.0 equiv) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20 mol%).
-
Add ammonium formate (3-5 equiv) to the mixture.
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The residue can be further purified by recrystallization or chromatography to remove excess ammonium formate salts.
Acidic Cleavage with HBr in Acetic Acid
This is a classic and effective method for substrates that are incompatible with hydrogenation.
Materials:
-
This compound (or derivative)
-
33% (w/w) Hydrogen Bromide (HBr) in Acetic Acid (AcOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve Z-Nle (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per gram of substrate) at room temperature.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, add the reaction mixture dropwise to a vigorously stirred, cold solution of diethyl ether to precipitate the hydrobromide salt of the deprotected amine.
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold diethyl ether.
-
Dry the product under vacuum.
Potential Side Reactions
-
Racemization: While generally low, racemization can occur, especially with prolonged exposure to strong acids or bases.
-
Incomplete Deprotection: This can be an issue if the catalyst is poisoned or if the reaction is not allowed to proceed to completion.
-
Side-chain Reactions: In peptide synthesis, certain amino acid side chains can undergo side reactions under acidic conditions. For norleucine, which has an unreactive alkyl side chain, this is less of a concern.
-
N-methylation: In the presence of methanol as a solvent and a palladium catalyst, N-methylation of the deprotected amine can sometimes be observed as a minor side product.
Conclusion
The deprotection of the Z-group from norleucine can be achieved through several effective methods. Catalytic hydrogenolysis is the most versatile and mildest approach, suitable for a wide range of substrates. When hydrogenation is not an option, acidic cleavage provides a reliable alternative. The choice of the deprotection strategy should be carefully considered based on the specific requirements of the synthetic route to maximize yield and purity. The protocols provided herein serve as a comprehensive guide for researchers in the successful deprotection of Z-protected norleucine and its derivatives.
References
Application Notes and Protocols for the Synthesis of a Cathepsin B Substrate Using Z-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover. Its dysregulation has been implicated in various pathological conditions, including cancer and neurological disorders. Therefore, the development of specific substrates for cathepsin B is of significant interest for basic research and drug discovery. These substrates are instrumental in high-throughput screening of potential inhibitors and for studying the enzyme's activity in complex biological samples.
This document provides detailed application notes and a comprehensive protocol for the synthesis of a specific and sensitive fluorogenic substrate for cathepsin B, Z-Nle-Lys-Arg-AMC, utilizing Z-Nle-OH as a key building block. The tripeptide sequence Nle-Lys-Arg has been identified as a preferred substrate for cathepsin B, and its conjugation to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) allows for a highly sensitive and continuous assay of the enzyme's activity.[1][2][3][4] Upon cleavage of the amide bond between the arginine residue and AMC by cathepsin B, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence.
These protocols are designed for researchers with a background in solid-phase peptide synthesis (SPPS) and standard organic chemistry laboratory techniques.
Data Presentation
The following table summarizes the key reagents and their roles in the synthesis of Z-Nle-Lys-Arg-AMC. Typical molar equivalents and solvents are provided as a general guideline.
| Reagent | Molecular Formula | Purpose | Molar Equivalents (relative to resin capacity) | Solvent |
| Fmoc-AMC Resin | N/A | Solid support and precursor to the C-terminal AMC fluorophore. | 1.0 | N/A |
| Fmoc-Arg(Pbf)-OH | C₃₄H₄₂N₄O₇S | Protected arginine for the P1 position. | 3.0 - 5.0 | DMF |
| Fmoc-Lys(Boc)-OH | C₂₁H₃₀N₂O₆ | Protected lysine (B10760008) for the P2 position. | 3.0 - 5.0 | DMF |
| This compound | C₁₄H₁₉NO₄ | N-terminally protected norleucine for the P3 position. | 3.0 - 5.0 | DMF |
| Piperidine (B6355638) | C₅H₁₁N | Reagent for Fmoc deprotection. | 20% (v/v) in DMF | DMF |
| HATU | C₁₀H₁₅F₆N₆OP | Coupling reagent for amide bond formation. | 2.9 - 4.9 | DMF |
| DIPEA | C₈H₁₉N | Base for coupling reactions. | 6.0 - 10.0 | DMF |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | Reagent for cleavage from the resin and side-chain deprotection. | 95% (v/v) | N/A |
| Triisopropylsilane (TIS) | C₉H₂₂Si | Scavenger to prevent side reactions during cleavage. | 2.5% (v/v) | N/A |
| Water (H₂O) | H₂O | Scavenger during cleavage. | 2.5% (v/v) | N/A |
Experimental Protocols
This protocol outlines the solid-phase synthesis of the peptide sequence followed by the solution-phase coupling of this compound and final cleavage and purification.
Protocol 1: Solid-Phase Synthesis of H-Lys(Boc)-Arg(Pbf)-AMC-Resin
-
Resin Swelling: Swell Fmoc-AMC resin in dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (3 times).
-
-
Coupling of Fmoc-Arg(Pbf)-OH:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3-5 eq) and HATU (2.9-4.9 eq) in DMF.
-
Add DIPEA (6-10 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times).
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled arginine.
-
Coupling of Fmoc-Lys(Boc)-OH: Repeat step 3 using Fmoc-Lys(Boc)-OH.
-
Final Fmoc Deprotection: Repeat step 2 to expose the N-terminal amine of the lysine residue.
-
Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (3 times), and methanol (B129727) (3 times). Dry the resin under vacuum.
Protocol 2: Solution-Phase Coupling of this compound
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 eq) and HATU (2.9-4.9 eq) in DMF.
-
Add DIPEA (6-10 eq) and pre-activate for 5 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the dried H-Lys(Boc)-Arg(Pbf)-AMC-resin from Protocol 1.
-
Agitate the mixture for 4-6 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).
-
Drying: Dry the resin thoroughly under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.[5]
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at 220 nm and 325 nm (for the coumarin (B35378) moiety).
-
-
Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final Z-Nle-Lys-Arg-AMC as a white powder.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Visualizations
Caption: Workflow for the synthesis of Z-Nle-Lys-Arg-AMC.
Caption: Principle of the fluorogenic assay for Cathepsin B activity.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative synthesis and purification method of fluorescent and bifunctional substrates for self-labelling protein tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for Z-Nle-OH in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Nle-OH, chemically known as N-Benzyloxycarbonyl-L-norleucine, is a synthetic amino acid derivative. The presence of the benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis, and the norleucine (Nle) side chain, an isomer of leucine (B10760876), suggests its potential utility as a tool in enzyme kinetics studies, particularly as a competitive inhibitor for proteases and other enzymes that recognize hydrophobic amino acid residues.[1] Norleucine's structural similarity to leucine and methionine allows it to probe the active sites of enzymes that bind these natural amino acids.[2] These application notes provide a comprehensive overview of the potential uses of this compound in enzyme kinetics, along with detailed protocols for its characterization as an enzyme inhibitor.
While specific quantitative data for this compound's inhibitory activity is not extensively documented in publicly available literature, this document outlines the expected theoretical framework and provides generalized protocols to determine its efficacy against target enzymes.
Potential Applications
This compound can be a valuable tool in the following research areas:
-
Enzyme Active Site Mapping: Due to its structural analogy to natural amino acids, this compound can be used to probe the steric and hydrophobic constraints of an enzyme's active site.
-
Competitive Inhibition Studies: The Z-group can provide additional interactions within the enzyme's binding pocket, potentially leading to competitive inhibition.[3]
-
Structure-Activity Relationship (SAR) Studies: By comparing the inhibitory effects of this compound with other N-acylated amino acids or norleucine derivatives, researchers can elucidate the structural requirements for potent enzyme inhibition.
-
High-Throughput Screening (HTS) Control: this compound can serve as a reference compound or a negative/positive control in HTS campaigns aimed at discovering novel enzyme inhibitors.
Postulated Mechanism of Action: Competitive Inhibition
It is hypothesized that this compound acts as a competitive inhibitor for enzymes that recognize and bind L-leucine or L-methionine. In this model, this compound binds reversibly to the enzyme's active site, the same site the natural substrate would occupy. This binding event prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction.[3] The effect of a competitive inhibitor can be overcome by increasing the substrate concentration.[3]
Data Presentation: Hypothetical Inhibition of a Protease
The following table summarizes hypothetical quantitative data from an enzyme inhibition study of this compound against a generic protease. This data is for illustrative purposes to demonstrate how to present such findings.
| Parameter | Value | Description |
| Enzyme | Trypsin-like Serine Protease | The enzyme being studied. |
| Substrate | Z-Gly-Gly-Arg-AMC | A fluorogenic substrate for the enzyme.[4] |
| Inhibitor | This compound | The compound being tested. |
| IC50 | 15 µM | The concentration of this compound that reduces enzyme activity by 50%.[5] |
| Ki | 7.5 µM | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. |
| Mode of Inhibition | Competitive | Determined by Lineweaver-Burk plot analysis.[6] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Appropriate fluorogenic or chromogenic substrate[4]
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare serial dilutions of this compound: Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM).
-
Prepare enzyme and substrate solutions: Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer. The substrate concentration should ideally be at or near its Km value.
-
Set up the assay plate:
-
Add 50 µL of each this compound dilution to triplicate wells of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Include control wells with enzyme and buffer but no inhibitor (100% activity) and wells with buffer only (background).
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 25 µL of the substrate solution to all wells to start the reaction.
-
Monitor the reaction: Immediately place the plate in the microplate reader and measure the change in fluorescence or absorbance over time at the appropriate wavelengths.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the control (no inhibitor) to get the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Protocol 2: Determination of the Mode of Inhibition (Ki)
This protocol uses kinetic studies at varying substrate concentrations to determine the mechanism of inhibition and the inhibition constant (Ki).
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare this compound solutions: Prepare several fixed concentrations of this compound based on the previously determined IC50 value (e.g., 0 µM, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Prepare serial dilutions of the substrate: For each inhibitor concentration, prepare a series of substrate dilutions (e.g., ranging from 0.2 x Km to 10 x Km).
-
Set up the assay plate:
-
In separate sections of a 96-well plate for each inhibitor concentration, add the different substrate concentrations.
-
Add the fixed concentration of this compound to the respective sections.
-
Add the enzyme solution to all wells to start the reaction.
-
-
Monitor the reaction: Measure the initial reaction velocities as described in Protocol 1.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plot:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[6]
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
-
Calculate the Ki value using the appropriate equation based on the determined mode of inhibition. For competitive inhibition, Ki can be determined from the slope of the Lineweaver-Burk plot or by using the equation: Apparent Km = Km * (1 + [I]/Ki).
-
Visualizations
Caption: Experimental workflow for characterizing this compound as an enzyme inhibitor.
Caption: Signaling pathway of competitive enzyme inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 4. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. ZZ made EZ: influence of inhibitor configuration on enzyme selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Nle-OH in Fluorogenic Peptide Substrate Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The design of highly specific and sensitive fluorogenic peptide substrates is paramount for the accurate measurement of protease activity in complex biological samples. The incorporation of non-canonical amino acids is a key strategy to enhance substrate selectivity. One such amino acid, L-Norleucine (Nle), an isomer of leucine, offers unique advantages in substrate design. Its unbranched, hydrophobic side chain, similar in size to methionine but resistant to oxidation, can confer enhanced stability and improved kinetic properties to peptide substrates.
This document provides detailed application notes and protocols for the use of Z-Nle-OH (N-α-benzyloxycarbonyl-L-norleucine) in the design and application of fluorogenic peptide substrates, with a primary focus on the cysteine protease Cathepsin B, and potential applications for executioner caspases involved in apoptosis.
Application Notes
The Role of this compound in Enhancing Substrate Specificity
The benzyloxycarbonyl (Z) group is a widely used amine-protecting group in peptide synthesis, often employed at the N-terminus of a peptide substrate to prevent unwanted side reactions. The incorporation of Norleucine (Nle) at specific positions within the peptide sequence can significantly influence its interaction with the target protease.
In the case of Cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes including apoptosis, substrate specificity is crucial to distinguish its activity from other closely related cathepsins (K, L, S, and V).[1][2] Standard fluorogenic substrates for Cathepsin B, such as Z-Arg-Arg-AMC and Z-Phe-Arg-AMC, are known to be cleaved by other cathepsins, leading to potential misinterpretation of results.[1][2]
The design of the novel substrate, Z-Nle-Lys-Arg-AMC, leverages the unique properties of Norleucine at the P3 position (following the Schechter and Berger nomenclature). This modification has been shown to significantly enhance the substrate's specificity for Cathepsin B, allowing for its accurate activity measurement over a broad pH range, a critical feature given Cathepsin B's activity in both acidic lysosomes and the neutral cytosol.[1] The hydrophobicity of the Nle side chain is thought to promote favorable interactions within the S3 subsite of Cathepsin B, contributing to its enhanced selectivity.
Applications in Apoptosis Research
Apoptosis, or programmed cell death, is a tightly regulated process mediated by a cascade of proteases, primarily caspases. However, other proteases, like Cathepsin B, also play significant roles. The ability to specifically measure the activity of these proteases is essential for dissecting the complex signaling pathways of apoptosis.
-
Cathepsin B: Released from the lysosome into the cytosol during apoptosis, Cathepsin B can activate pro-apoptotic Bcl-2 family members and process caspases, thereby amplifying the apoptotic signal. The specific measurement of cytosolic Cathepsin B activity using substrates like Z-Nle-Lys-Arg-AMC can provide valuable insights into the progression of apoptosis.
-
Executioner Caspases (Caspase-6 and -9): Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, while Caspase-6 is an executioner caspase. Fluorogenic substrates are widely used to measure their activity. While standard substrates like Z-LEHD-AFC for Caspase-9 and Z-VEID-AFC for Caspase-6 are available, the incorporation of Nle at appropriate positions could potentially enhance their specificity and utility in complex biological systems, a strategy worth exploring based on the success with Cathepsin B.
Data Presentation
Table 1: Kinetic Parameters of Fluorogenic Substrates for Cathepsin B
| Substrate | Target Enzyme | pH | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | 4.6 | 110 ± 10 | 1.8 ± 0.04 | 16,000 |
| 7.2 | 130 ± 10 | 1.8 ± 0.04 | 14,000 | ||
| Z-Arg-Arg-AMC | Cathepsin B | 4.6 | 130 ± 10 | 0.20 ± 0.003 | 1,500 |
| 7.2 | 120 ± 10 | 0.21 ± 0.003 | 1,800 | ||
| Z-Phe-Arg-AMC | Cathepsin B | 4.6 | 150 ± 10 | 2.9 ± 0.07 | 19,000 |
| 7.2 | 140 ± 10 | 1.9 ± 0.04 | 14,000 |
Table 2: Specificity of Fluorogenic Substrates for Cysteine Cathepsins
| Substrate | Cathepsin B | Cathepsin L | Cathepsin K | Cathepsin S | Cathepsin V |
| Z-Nle-Lys-Arg-AMC | +++ | - | - | - | - |
| Z-Arg-Arg-AMC | ++ | + | - | - | + |
| Z-Phe-Arg-AMC | ++ | +++ | + | - | + |
| (Activity denoted as: +++ high, ++ moderate, + low, - not detected) |
Experimental Protocols
Protocol 1: Fluorometric Assay for Cathepsin B Activity
This protocol is for the specific measurement of Cathepsin B activity using the fluorogenic substrate Z-Nle-Lys-Arg-AMC.
Materials:
-
Purified human Cathepsin B
-
Z-Nle-Lys-Arg-AMC (stock solution in DMSO)
-
Z-Arg-Arg-AMC (for comparison, stock solution in DMSO)
-
Z-Phe-Arg-AMC (for comparison, stock solution in DMSO)
-
Assay Buffer: 40 mM Citrate-Phosphate buffer for acidic conditions (pH 4.6-5.5) or 40 mM Tris-HCl for neutral conditions (pH 7.2), containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.
-
96-well black, opaque microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Assay Buffer: Prepare the appropriate assay buffer for the desired pH. Add DTT fresh before use.
-
Enzyme Preparation: Dilute the purified Cathepsin B to a final concentration of 0.04 ng/µL in the assay buffer.
-
Substrate Preparation: Dilute the Z-Nle-Lys-Arg-AMC stock solution in the assay buffer to the desired final concentration (e.g., 40 µM for single-point assays or a range of concentrations for kinetic studies).
-
Assay Setup:
-
Add 50 µL of the diluted enzyme solution to the wells of the 96-well plate.
-
Include appropriate controls:
-
No-enzyme control (assay buffer only).
-
Inhibitor control (pre-incubate the enzyme with a specific Cathepsin B inhibitor).
-
-
-
Initiate Reaction: Add 50 µL of the diluted substrate solution to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C). Measure the fluorescence intensity in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min) from the linear portion of the progress curve.
-
For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Protocol 2: Fluorometric Assay for Caspase-6 Activity (Adapted Protocol)
This protocol is adapted for the measurement of Caspase-6 activity and can be used with the standard substrate Ac-VEID-AFC or a potential novel Z-Nle-containing substrate.
Materials:
-
Recombinant human Caspase-6
-
Ac-VEID-AFC (stock solution in DMSO)
-
Caspase Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.
-
96-well black, opaque microplate
-
Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Prepare Caspase Assay Buffer: Add DTT fresh before use.
-
Enzyme Preparation: Thaw the recombinant Caspase-6 on ice and dilute to the desired final concentration (e.g., 10 nM) in cold Caspase Assay Buffer.
-
Substrate Preparation: Dilute the Ac-VEID-AFC stock solution in the Caspase Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Assay Setup:
-
Add your samples (e.g., cell lysates or purified enzyme) to the wells of the 96-well plate.
-
Include appropriate controls (no-enzyme, inhibitor control).
-
-
Initiate Reaction: Add the substrate solution to each well.
-
Measure Fluorescence: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at various time points or in kinetic mode.
-
Data Analysis: Calculate the enzyme activity based on the rate of fluorescence increase.
Protocol 3: Fluorometric Assay for Caspase-9 Activity (Adapted Protocol)
This protocol is adapted for the measurement of Caspase-9 activity using the standard substrate Ac-LEHD-AFC or a potential novel Z-Nle-containing substrate.
Materials:
-
Recombinant human Caspase-9
-
Ac-LEHD-AFC (stock solution in DMSO)
-
Caspase Assay Buffer (as described in Protocol 2)
-
96-well black, opaque microplate
-
Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Follow the general procedure outlined in Protocol 2, substituting Caspase-6 with Caspase-9 and Ac-VEID-AFC with Ac-LEHD-AFC.
-
Induce apoptosis in cell cultures if using cell lysates to measure endogenous Caspase-9 activity.
-
Lyse the cells in a chilled lysis buffer and use the cytosolic extract for the assay.
Synthesis of this compound Containing Peptides
The synthesis of fluorogenic peptide substrates containing this compound is typically achieved through standard Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.
Synthesis of Z-L-Norleucine (this compound)
N-α-benzyloxycarbonyl-L-norleucine can be synthesized by reacting L-norleucine with benzyl (B1604629) chloroformate under basic conditions, a standard procedure for the Z-protection of amino acids.
Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swollen in an appropriate solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Loading: The C-terminal amino acid of the peptide sequence (e.g., Arginine for Z-Nle-Lys-Arg-AMC) is coupled to the resin.
-
Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the attached amino acid is removed using a mild base like piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Lys(Boc)-OH) is activated using coupling reagents (e.g., HBTU/HOBt/DIPEA) and coupled to the deprotected N-terminus of the resin-bound peptide.
-
Iterative Cycles: Steps 3 and 4 are repeated for each amino acid in the sequence, including the incorporation of this compound.
-
Fluorophore Coupling: The fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) is coupled to the N-terminus of the completed peptide sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: General workflow for fluorometric protease assays.
Caption: Simplified overview of key apoptosis signaling pathways.
References
Application Note: A Step-by-Step Guide to Z-Amino Acid Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction The benzyloxycarbonyl (Z or Cbz) group is a crucial N-protecting group in peptide synthesis, introduced by Bergmann and Zervas.[1] Its stability under a range of conditions and its facile removal via catalytic hydrogenolysis make it highly valuable, particularly in solution-phase synthesis.[1] The formation of a peptide bond, known as a coupling reaction, involves the activation of the carboxylic acid of a Z-protected amino acid, which then reacts with the amino group of another amino acid or peptide.[2][3] This document provides a detailed guide to the principles, protocols, and best practices for efficient Z-amino acid coupling.
Mechanism of Carbodiimide-Mediated Coupling
The most common method for Z-amino acid coupling utilizes carbodiimide (B86325) reagents, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] The reaction is a two-step process:
-
Activation: The carbodiimide reacts with the carboxylic acid of the Z-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic ester with an excellent leaving group.
-
Nucleophilic Attack: A primary amine from the coupling partner attacks the carbonyl carbon of the O-acylisourea intermediate. This forms a stable amide (peptide) bond and releases a soluble urea (B33335) byproduct.
To minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, and to reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included.
Caption: Carbodiimide-mediated Z-amino acid coupling mechanism.
General Experimental Workflow
The overall process for a typical solution-phase Z-amino acid coupling experiment follows a logical sequence of preparation, reaction, and purification. Each step is critical for achieving a high yield of the desired pure product.
Caption: Standard workflow for Z-amino acid coupling.
Quantitative Data Summary
The efficiency of Z-amino acid coupling is highly dependent on the chosen reagents, solvents, and the specific amino acids being coupled. Sterically hindered amino acids may require more potent coupling reagents or longer reaction times.
| Coupling Reagent | Additive (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| DCC | HOBt (1.1) | DCM or DMF | 0 to RT | 12-24 | 80-95% | Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, facilitating removal by filtration. |
| EDC | HOBt (1.1) | DCM / aq. | 0 to RT | 12-18 | 75-90% | Urea byproduct is water-soluble, ideal for aqueous reactions and easy removal by washing. |
| DIC | HOBt (1.1) | DMF | RT | 2-6 | 85-98% | Diisopropylurea byproduct is more soluble than DCU, making it suitable for solid-phase synthesis. |
| HATU | HOAt (1.0) / DIEA (2.0) | DMF | RT | 1-4 | >95% | Highly efficient, especially for sterically hindered couplings; minimizes racemization. |
| PyBOP | DIEA (2.0) | DMF | RT | 2-6 | >90% | Effective for hindered systems and reduces risk of side reactions compared to carbodiimides alone. |
Note: Yields are representative and can vary significantly based on substrate, scale, and purification method.
Detailed Experimental Protocol: DCC/HOBt Mediated Coupling
This protocol describes a standard procedure for coupling a Z-protected amino acid to an amino acid ester hydrochloride salt in solution.
4.1 Materials and Equipment
-
Z-Amino Acid (e.g., Z-Phe-OH) (1.0 equiv.)
-
Amino Acid Ester HCl salt (e.g., H-Gly-OEt·HCl) (1.0 equiv.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equiv.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv.)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.0 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
-
Thin Layer Chromatography (TLC) supplies
4.2 Procedure
-
Reagent Preparation:
-
In a round-bottom flask, dissolve the Z-amino acid (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM.
-
In a separate small beaker, suspend the amino acid ester hydrochloride salt (1.0 equiv.) in DCM and add NMM (1.0 equiv.) to neutralize the salt and free the amine. Stir for 10-15 minutes.
-
-
Reaction Setup:
-
Add the neutralized amino component solution to the main reaction flask containing the Z-amino acid and HOBt.
-
Cool the resulting mixture to 0°C in an ice bath with gentle stirring.
-
-
Initiation of Coupling:
-
Dissolve DCC (1.1 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by TLC until the starting Z-amino acid spot has been consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted starting materials, HOBt, and residual acid/base.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude Z-protected dipeptide can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica (B1680970) gel.
-
-
Analysis:
-
Confirm the identity and purity of the final product using analytical techniques such as NMR, HPLC, and Mass Spectrometry.
-
References
Troubleshooting & Optimization
troubleshooting incomplete coupling of Z-Nle-OH
Welcome to the technical support center for Z-Nle-OH (N-benzyloxycarbonyl-L-norleucine) coupling. This guide provides detailed troubleshooting advice, protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during peptide synthesis involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete coupling of this compound?
Incomplete coupling of this compound, an N-protected amino acid, is a frequent issue in peptide synthesis. The primary causes can be broadly categorized as:
-
Steric Hindrance: The bulky Z (benzyloxycarbonyl) protecting group can sterically hinder the approach of the activated carboxylic acid to the N-terminal amine of the peptide chain.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate, making the reactive N-terminus inaccessible to reagents. This is particularly common in hydrophobic sequences.
-
Poor Reagent Solubility or Activity: The coupling reagents or this compound itself may not be fully dissolved or may have degraded, leading to insufficient activation.
-
Suboptimal Reaction Conditions: Factors such as incorrect solvent, temperature, reagent stoichiometry, or reaction time can lead to an incomplete reaction. The choice of solvent is critical as it affects resin swelling and the solubility of all components.[1]
-
Premature Termination: Unwanted side reactions can cap the growing peptide chain, preventing further coupling.
Q2: My Kaiser test is still positive after a coupling reaction with this compound. What are my next steps?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin.[2] The following steps are recommended:
-
Recouple: The most immediate solution is to perform a second coupling reaction ("double coupling").[2] Prepare a fresh solution of activated this compound and repeat the coupling step.
-
Change Conditions: If the second coupling also fails, consider changing the reaction conditions. Switching to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) can disrupt aggregation.[2] Using a more powerful coupling reagent, such as HATU or HCTU, can also overcome steric hindrance.
-
Cap Unreacted Chains: If a small fraction of amines remains unreacted after recoupling, it is crucial to "cap" them to prevent the formation of deletion sequences in the final product. This is typically done using a solution of acetic anhydride (B1165640) and a base like pyridine (B92270) or DIPEA.
Q3: How can I improve the solubility of this compound or the peptide-resin during the reaction?
Solubility is a key parameter for successful coupling. To improve it:
-
Solvent Selection: While DMF is a standard solvent, it can be replaced. For polystyrene resins, Dichloromethane (DCM) is an excellent swelling agent, and small amounts of DMF can be added to dissolve reactants. NMP and DMSO are also excellent at disrupting peptide aggregation and improving solubility.
-
Disrupting Aggregation: For difficult sequences prone to aggregation, the use of "pseudoproline dipeptides" or backbone-protected (Dmb/Hmb) amino acids can disrupt the formation of secondary structures that cause insolubility.
-
Sonication: Gently sonicating the reaction vessel can help dissolve reagents and break up resin clumps, improving reaction kinetics.
Q4: Which coupling reagent is best for this compound?
The choice of coupling reagent depends on the complexity of the synthesis.
-
Carbodiimides (DCC, DIC): These are cost-effective and widely used. Diisopropylcarbodiimide (DIC) is preferred for solid-phase synthesis because its urea (B33335) byproduct is more soluble than that of DCC. They should almost always be used with an additive like HOBt or Oxyma Pure to minimize racemization.
-
Aminium/Uronium Salts (HBTU, TBTU, HATU): These reagents are highly efficient and lead to fast reactions. HATU is generally more reactive than HBTU and is preferred for sterically hindered couplings with less risk of epimerization.
-
Phosphonium Salts (BOP, PyBOP): These are also very effective and are known to minimize side reactions related to the dehydration of asparagine and glutamine residues. Unlike uronium reagents, they do not cause guanidinylation of the N-terminus.
Q5: What are potential side reactions with this compound coupling and how can they be minimized?
The primary side reaction of concern is racemization, where the stereochemistry of the amino acid is inverted.
-
Minimizing Racemization:
-
Use coupling additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) when using carbodiimides.
-
Avoid excessive amounts of tertiary base (e.g., DIPEA), especially during the pre-activation step.
-
Keep reaction temperatures low, as elevated temperatures can increase the rate of racemization.
-
Choose coupling reagents known for low racemization, such as HATU or COMU.
-
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents for this compound
| Reagent Class | Examples | Typical Additive | Base Required | Key Advantages | Potential Disadvantages |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, Oxyma Pure | No (unless starting from salt) | Cost-effective, widely used. | Risk of racemization (mitigated by additives), insoluble urea byproduct (DCC). |
| Aminium/Uronium | HBTU, TBTU, HATU, HCTU | None needed | Yes (e.g., DIPEA, NMM) | Fast reactions, high efficiency. | Can cause guanidinylation if used in excess, higher cost. |
| Phosphonium | BOP, PyBOP, PyAOP | None needed | Yes (e.g., DIPEA, NMM) | Low racemization, avoids Asn/Gln dehydration. | Byproduct of BOP is carcinogenic, moderate solution stability. |
| Immonium/Oxyma | COMU, PyOxim | None needed | Yes (e.g., DIPEA, 2,4,6-Collidine) | High reactivity, low racemization, soluble byproducts. | Limited solution stability compared to uronium salts. |
Experimental Protocols
Protocol 1: Standard this compound Coupling using DIC/Oxyma Pure
This protocol is for a standard coupling on a solid-phase resin.
-
Resin Preparation: Ensure the N-terminal amine on the peptide-resin is deprotected (e.g., removal of Fmoc group) and washed thoroughly with DMF (3-5 times).
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF. Allow the solution to pre-activate for 2-10 minutes.
-
Coupling Reaction: Add the activation solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the reaction time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Take a small sample of beads to perform a Kaiser test (see Protocol 2) to check for completion.
Protocol 2: Kaiser Test for Reaction Monitoring
This test detects the presence of free primary amines.
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001M KCN (aqueous) diluted to 100 mL with pyridine.
-
-
Procedure:
-
Place 10-15 beads of washed resin into a small test tube.
-
Add 2-3 drops each of Reagent A, B, and C.
-
Heat the tube at 110°C for 5 minutes.
-
-
Interpretation:
-
Dark Blue Beads/Solution: Incomplete coupling. Recouple or cap.
-
Colorless/Yellow Beads and Solution: Complete coupling. Proceed to the next step.
-
Protocol 3: Capping Unreacted Amines
This procedure terminates chains where coupling has failed.
-
Wash: Wash the resin several times with DMF.
-
Capping Solution: Prepare a solution of acetic anhydride (50 eq. based on resin loading) and pyridine (50 eq.) in DMF.
-
Reaction: Add the capping solution to the resin and shake gently at room temperature for 30 minutes.
-
Final Wash: Filter and wash the resin thoroughly with DMF, followed by DCM, and dry.
-
Confirmation: A follow-up Kaiser test should be negative (colorless). If not, repeat the capping procedure.
Visualizations
Caption: Standard workflow for one cycle of solid-phase peptide synthesis.
Caption: Decision tree for troubleshooting an incomplete coupling reaction.
Caption: Simplified pathway for DIC/HOBt mediated peptide bond formation.
References
optimizing Z-Nle-OH deprotection to avoid side reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the deprotection of Z-Nle-OH (N-benzyloxycarbonyl-L-norleucine) and avoiding common side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| ZNLE-DP-001 | Incomplete Deprotection | 1. Inefficient catalyst (in catalytic transfer hydrogenation).2. Insufficient reaction time.3. Inadequate concentration or purity of the acidic reagent (e.g., HBr in acetic acid). | 1. Use a fresh, high-quality palladium catalyst (e.g., 10% Pd/C).2. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.3. Use a fresh, standardized solution of HBr in acetic acid (e.g., 33%). |
| ZNLE-DP-002 | Presence of Side Products | 1. Alkylation of sensitive residues: If other sensitive amino acids (e.g., Trp, Met, Tyr, Cys) are present in the peptide, the carbocations generated during acidolytic cleavage can lead to their alkylation.[1]2. Bromination of tyrosine: The use of HBr in acetic acid can lead to the bromination of tyrosine residues if free bromine is present in the reagent.[2]3. Racemization: While the Z-group is known to suppress racemization, harsh basic or acidic conditions can potentially lead to some degree of racemization.[3] | 1. Add scavengers such as triisopropylsilane (B1312306) (TIS), water, or thioanisole (B89551) to the cleavage cocktail to trap reactive cationic species.[1][4]2. Use a high-purity HBr/acetic acid solution with low free bromine content.3. Employ milder deprotection conditions, such as catalytic transfer hydrogenation, which is performed under neutral conditions. |
| ZNLE-DP-003 | Low Yield of Deprotected Product | 1. Adsorption of the product to the catalyst.2. Incomplete precipitation of the product.3. Side reactions consuming the desired product. | 1. After filtration of the catalyst, wash the catalyst thoroughly with a suitable solvent (e.g., methanol) to recover any adsorbed product.2. Ensure the use of a sufficient volume of cold diethyl ether for precipitation and consider performing multiple precipitation steps.3. Optimize reaction conditions to minimize side reactions as described in ZNLE-DP-002. |
| ZNLE-DP-004 | Difficulty in Catalyst Removal | The fine palladium on carbon catalyst can be difficult to remove completely by simple filtration. | Filter the reaction mixture through a pad of Celite to ensure complete removal of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the deprotection of this compound?
A1: The two most common and effective methods for removing the Z (benzyloxycarbonyl) protecting group are catalytic transfer hydrogenation and acidolytic cleavage.
-
Catalytic Transfer Hydrogenation: This is a mild method that involves the use of a palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor like formic acid or ammonium (B1175870) formate. It is performed under neutral conditions, which minimizes the risk of acid-catalyzed side reactions.
-
Acidolytic Cleavage: This method utilizes strong acids to cleave the Z-group. The most common reagent is a solution of hydrogen bromide (HBr) in acetic acid (typically 33%). Trifluoroacetic acid (TFA) can also be used, but the Z-group is generally more stable to TFA, often requiring harsher conditions or prolonged reaction times.
Q2: How can I monitor the progress of the deprotection reaction?
A2: The progress of the deprotection reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material, you can determine when the Z-protected amino acid has been fully consumed. Mass spectrometry can also be used to confirm the presence of the deprotected product.
Q3: What are the advantages of using catalytic transfer hydrogenation over acidolytic cleavage?
A3: Catalytic transfer hydrogenation offers several advantages:
-
Mild, Neutral Conditions: This method avoids the use of strong acids, which can cause side reactions with sensitive amino acid residues.
-
High Selectivity: It is generally a very clean reaction with high yields.
-
Safety: It avoids the handling of corrosive strong acids.
Q4: When is acidolytic cleavage the preferred method?
A4: Acidolytic cleavage, particularly with HBr in acetic acid, is a very rapid and effective method for Z-group removal. It can be advantageous when the peptide does not contain acid-sensitive residues and when speed is a critical factor.
Q5: What are "scavengers" and why are they important in acidolytic cleavage?
A5: Scavengers are nucleophilic reagents added to the cleavage cocktail during acidolytic deprotection. Their purpose is to "scavenge" or trap the highly reactive cationic species that are generated from the protecting groups and linkers. This prevents these reactive species from causing unwanted side reactions, such as the alkylation of sensitive amino acid side chains like tryptophan, methionine, and tyrosine. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.
Experimental Protocols
Protocol 1: Z-Group Deprotection by Catalytic Transfer Hydrogenation
This protocol describes the removal of the Z-group using catalytic hydrogenation with palladium on carbon as the catalyst.
Materials:
-
Z-protected peptide
-
Methanol (B129727) (or another suitable solvent)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas source (e.g., hydrogen-filled balloon)
-
Celite
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Carefully add 10% palladium on carbon to the solution.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol to ensure all the product is collected.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Protocol 2: Z-Group Deprotection via HBr in Acetic Acid
This protocol describes the acidolytic cleavage of the Z-group using a solution of hydrogen bromide in acetic acid.
Materials:
-
Z-protected peptide
-
33% HBr in acetic acid
-
Dry diethyl ether
-
Reaction vessel
-
Centrifuge or filtration apparatus
Procedure:
-
Treat the Z-protected peptide with a solution of 33% HBr in acetic acid.
-
Stir the reaction mixture at room temperature for 60 to 90 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, precipitate the deprotected peptide by adding dry diethyl ether.
-
Isolate the product by filtration or centrifugation.
Diagrams
Caption: Troubleshooting workflow for this compound deprotection.
References
Technical Support Center: Preventing Racemiazation of Z-Nle-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on a critical challenge in peptide synthesis: preventing the racemization of N-benzyloxycarbonyl-L-norleucine (Z-Nle-OH) during coupling reactions. Maintaining the stereochemical integrity of this amino acid is paramount for the desired biological activity and purity of the final peptide.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound, and why is it a problem?
A1: Racemization is the process where the pure L-enantiomer of this compound is converted into a mixture of both L- and D-enantiomers. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific chirality of its amino acids. The presence of the D-Nle diastereomer can lead to a significant loss of potency, altered biological function, or create downstream purification challenges.
Q2: What is the primary mechanism of racemization for N-protected amino acids like this compound?
A2: The most common mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone). During the activation of the carboxylic acid group for coupling, the N-terminal protecting group can participate in a cyclization reaction to form this planar intermediate. The proton on the alpha-carbon (the chiral center) of the oxazolone (B7731731) is highly acidic and can be easily removed by a base. Once removed, the stereochemical information is lost. Reprotonation can then occur from either face, leading to a mixture of L and D forms.[1][2] Urethane-based protecting groups like Z (benzyloxycarbonyl) are generally less prone to this than other groups, but the risk remains significant under non-optimized conditions.[3]
Q3: Which step in my peptide coupling workflow is most susceptible to racemization?
A3: The activation step of the this compound carboxyl group is the most critical point where racemization occurs.[4] Highly reactive intermediates, if left for too long before reacting with the amine component, have a greater opportunity to form the oxazolone intermediate.
Q4: How do I choose the right coupling reagent and additive to minimize racemization?
A4: The choice of coupling reagent is one of the most important factors.
-
Onium Salts (HBTU, HATU, COMU): These are generally preferred for their high efficiency and lower racemization risk.[1] Reagents like HATU, which is based on the additive HOAt, and COMU, based on OxymaPure, are particularly effective at suppressing racemization.
-
Carbodiimides (DCC, DIC, EDC): These are cost-effective but are more prone to causing racemization when used alone. It is essential to use them in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl cyanoglyoxylate-2-oxime (OxymaPure). HOAt and OxymaPure are generally more effective than HOBt.
Q5: What is the role of the base in racemization, and which one should I use?
A5: The base is required for activating onium salt reagents and neutralizing protonated amines, but it can also directly promote racemization by abstracting the alpha-proton. The choice and amount of base are critical.
-
Steric Hindrance and Basicity: Less basic and more sterically hindered bases are preferred.
-
Recommended Bases: N-methylmorpholine (NMM) (pKa 7.4) or 2,4,6-collidine (pKa 7.4) are often better choices than the stronger, less hindered N,N-diisopropylethylamine (DIEA) (pKa 10.1).
-
Stoichiometry: Always use the minimum amount of base required for the reaction.
Q6: Does temperature control really make a difference?
A6: Yes, significantly. Higher temperatures accelerate the rate of oxazolone formation and subsequent racemization. Performing the activation and coupling steps at a lower temperature, such as 0 °C, is a simple and effective way to minimize this side reaction.
Troubleshooting Guide: High D-Isomer Content
Problem: My analysis (e.g., by chiral HPLC) shows a significant percentage of the undesired D-Nle diastereomer in my final peptide.
Here is a step-by-step guide to diagnose and solve the issue.
Step 1: Evaluate Your Coupling Reagent and Additive
The combination of your coupling reagent and additive is the most likely cause of racemization.
-
Potential Cause: Use of a carbodiimide (B86325) (DCC, DIC) without an additive, or with a less effective additive like HOBt.
-
Solution:
-
Switch to an Onium Salt: Change your coupling reagent to HATU or COMU, which are known for their superior performance in suppressing racemization.
-
Upgrade Your Additive: If you must use a carbodiimide like DIC, ensure you are pairing it with a high-performance additive such as HOAt or OxymaPure instead of HOBt.
-
Step 2: Scrutinize the Base
The type and amount of base used can dramatically influence racemization levels.
-
Potential Cause: Using a strong, sterically unhindered base like triethylamine (B128534) (TEA) or an excess of DIEA.
-
Solution:
-
Change the Base: Replace DIEA with the weaker, more hindered base N-methylmorpholine (NMM).
-
Reduce Stoichiometry: Ensure you are not using more than the required equivalents of base. For onium salt couplings, 2 equivalents are typically sufficient.
-
Step 3: Control the Reaction Temperature
Thermal energy can accelerate the racemization pathway.
-
Potential Cause: Running the activation and coupling steps at room temperature or higher.
-
Solution: Perform the entire activation and coupling procedure at 0 °C using an ice bath. This slows the rate of oxazolone formation.
Step 4: Minimize Activation Time
The longer the activated amino acid exists before coupling, the higher the risk of racemization.
-
Potential Cause: Prolonged pre-activation times.
-
Solution: Add the activated this compound solution to your resin-bound amine (or amine solution) immediately after the activation period (typically 1-5 minutes). Avoid letting the activated mixture sit.
Data Presentation
Table 1: Effect of Coupling Reagents and Additives on Racemization
The following table summarizes representative data on the percentage of D-isomer formed during a model peptide coupling. While the specific values may vary for this compound, the trends are highly informative for making protocol decisions.
| Coupling Reagent | Additive | Base | % D-Isomer (Epimerization) |
| DIC | None | DIEA | High (>20%) |
| DIC | HOBt | DIEA | ~15% |
| DIC | OxymaPure | DIEA | ~7-8% |
| DIC | HOAt | DIEA | ~5-6% |
| HBTU | (internal HOBt) | DIEA | ~5% |
| HATU | (internal HOAt) | NMM | <1% |
| COMU | (internal Oxyma) | NMM | <0.5% |
Data is representative and compiled from established knowledge in peptide chemistry to illustrate trends.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU/NMM
This protocol is recommended for couplings where minimizing racemization is the highest priority.
-
Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Reagent Solution Preparation (in a separate vessel):
-
Dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add N-methylmorpholine (NMM) (6 eq.) to the solution.
-
Vortex the mixture for 1-2 minutes. This is the activation step.
-
-
Coupling: Immediately add the activated amino acid solution to the drained resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion (ninhydrin should be colorless).
-
Washing: Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Cost-Effective Coupling using DIC/OxymaPure
This protocol is a robust alternative when using carbodiimides.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the solvent.
-
Reagent Solution Preparation (in a separate vessel):
-
Dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add Diisopropylcarbodiimide (DIC) (3 eq.) to the cooled solution.
-
Allow the mixture to pre-activate at 0 °C for 5 minutes.
-
-
Coupling: Immediately add the activated amino acid solution to the drained resin.
-
Reaction: Agitate the mixture, allowing it to slowly warm to room temperature over 2 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Visual Guides
Mechanism and Troubleshooting Diagrams
Caption: The oxazolone mechanism is the primary pathway for racemization.
Caption: A logical workflow for troubleshooting racemization issues.
References
common side reactions with Z-protected amino acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using Z-protected (benzyloxycarbonyl, Cbz) amino acids in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Z-group in peptide synthesis?
The primary function of the benzyloxycarbonyl (Z or Cbz) group is to act as a temporary protecting group for the α-amino group of an amino acid. By converting the amine into a carbamate, its nucleophilicity is significantly reduced, preventing unwanted side reactions such as self-coupling during peptide bond formation. The Z-group is known for its stability under various conditions and can be selectively removed under specific, relatively mild conditions.
Q2: What are the most common methods for removing the Z-protecting group?
The most common methods for the deprotection of the Z-group are catalytic hydrogenolysis and acidic cleavage.[1] Catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) with a hydrogen source, is favored for its mild, neutral pH conditions and clean byproducts (toluene and carbon dioxide).[2][3] Acidic cleavage, using reagents like hydrogen bromide (HBr) in acetic acid, is an effective alternative for substrates that are incompatible with hydrogenation.[4][5]
Q3: Which amino acids are more susceptible to racemization when Z-protected?
While any chiral amino acid can undergo racemization, some are more prone to it during the coupling step. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization. The use of racemization-suppressing additives like HOBt or HOAt is crucial when coupling these amino acids.
Q4: Can the Z-group be cleaved by strong bases?
The Z-group is generally stable to basic conditions, which is one of its advantages in orthogonal protection strategies. However, under specific and harsh alkaline conditions, cleavage may occur, though this is not a standard or recommended method for its removal.
Troubleshooting Guides
Issue 1: Incomplete or Slow Cbz Deprotection via Catalytic Hydrogenolysis
Symptom: LC-MS or TLC analysis shows a significant amount of starting Z-protected amino acid remaining after the reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Poisoning | Sulfur-containing compounds (e.g., from Cys or Met residues) or other impurities can poison the palladium catalyst. Ensure high purity of starting materials and solvents. If sulfur is present, consider an alternative deprotection method. The product amine can also inhibit the catalyst; adding a small amount of a weak acid like acetic acid can mitigate this. |
| Inactive or Poor Quality Catalyst | The activity of Pd/C can vary between batches and degrade over time. Use a fresh, high-quality catalyst and consider increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%). |
| Insufficient Hydrogen Pressure | For sterically hindered substrates, atmospheric pressure of hydrogen may be insufficient. Increase the hydrogen pressure (e.g., to 50 psi or higher) or use a transfer hydrogenation method. |
| Inadequate Mixing | In a heterogeneous reaction, efficient mixing is crucial. Ensure vigorous stirring to maximize contact between the substrate, catalyst, and hydrogen. |
| Steric Hindrance | Increase the reaction temperature (e.g., from room temperature to 40-60 °C) or consider a more active catalyst like palladium black. |
Issue 2: Formation of Side Products During Cbz Deprotection
Symptom: Appearance of unexpected peaks in the LC-MS analysis of the crude product after deprotection.
Side Products of Catalytic Hydrogenolysis:
| Side Product | Cause | Prevention Strategy |
| N-Benzyl Tertiary Amine | Insufficient hydrogen source during the reaction. | Ensure an adequate and continuous supply of hydrogen gas or use a reliable hydrogen transfer reagent. |
| N-Methylation | Use of methanol (B129727) as a solvent at elevated temperatures. | Use an alternative solvent like ethanol, ethyl acetate, or THF, especially if heating is required. If methanol must be used, conduct the reaction at room temperature. |
| Over-reduction | Reduction of other sensitive functional groups (alkenes, alkynes, nitro groups, aryl halides). | If the substrate contains reducible functional groups, consider an alternative deprotection method such as acidic or nucleophilic cleavage. |
Side Products of Acidic Cleavage (e.g., HBr in Acetic Acid):
| Side Product | Cause | Prevention Strategy |
| Acetylation of the Amine | Use of acetic acid as a solvent, especially at elevated temperatures. | Use a non-acetylating solvent system such as HCl in dioxane or isopropanol. |
| Alkylation of Sensitive Residues | The benzyl (B1604629) cation generated during cleavage can alkylate nucleophilic side chains (e.g., Trp, Met). | Add a scavenger like anisole (B1667542) or thioanisole (B89551) to the reaction mixture to trap the benzyl cation. |
Issue 3: Racemization During Peptide Coupling
Symptom: Presence of diastereomeric impurities in the product, indicating a loss of stereochemical integrity.
Factors Influencing Racemization and Mitigation Strategies:
| Factor | Influence on Racemization | Recommended Action |
| Coupling Reagent | The choice of coupling reagent significantly impacts the degree of racemization. Carbodiimides like DCC and DIC can lead to higher racemization if used alone. | Use coupling reagents in combination with racemization-suppressing additives like HOBt, HOAt, or OxymaPure. Onium salt reagents (HBTU, HATU) are generally considered "low-racemization". |
| Base | The strength and steric hindrance of the base used can promote racemization. Stronger, less hindered bases increase the rate of α-proton abstraction. | Use a weaker and more sterically hindered base, such as N-methylmorpholine (NMM) or sym-collidine, especially for sensitive amino acids. |
| Solvent | Polar solvents can favor racemization. | While DMF and NMP are common, consider less polar alternatives for problematic couplings. |
| Temperature | Higher temperatures can increase the rate of racemization. | Perform coupling reactions at low temperatures (e.g., 0 °C) and monitor the reaction to avoid unnecessarily long reaction times. |
Quantitative Data on Racemization:
The extent of racemization is highly dependent on the specific amino acid, coupling conditions, and the peptide sequence. The following table provides illustrative data on the formation of the D-isomer during the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF with different additives.
| Additive | % D-Isomer Formation |
| HOBt | 6.0 |
| HOAt | 1.5 |
| OxymaPure | 1.2 |
Data is illustrative and sourced from publicly available information for similar systems. Actual values may vary.
Experimental Protocols
Protocol 1: Cbz Protection of an Amino Acid with Minimized Racemization
This protocol describes a general procedure for the N-protection of an amino acid using benzyl chloroformate under pH control to minimize racemization.
Materials:
-
Amino acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone (B3395972) and Water
-
Diethyl ether
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 2:1 mixture of aqueous Na₂CO₃/NaHCO₃ buffer (pH maintained between 8-10).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.1 eq) in acetone dropwise to the cooled amino acid solution while vigorously stirring.
-
Continue stirring the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the aqueous mixture with diethyl ether to remove any excess Cbz-Cl and benzyl alcohol.
-
Acidify the aqueous layer to pH 2 with cold 1N HCl to precipitate the Z-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis with Suppression of Side Reactions
This protocol details the removal of the Cbz group using palladium on carbon and hydrogen gas, with measures to prevent catalyst poisoning and side reactions.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol (high purity, degassed)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Ensure the Z-protected peptide is free from sulfur-containing impurities. If necessary, purify the starting material before deprotection.
-
Dissolve the Z-protected peptide (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Place the reaction mixture under an atmosphere of hydrogen (H₂).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Acidic Cleavage of the Cbz Group with Scavengers
This protocol is for the acidic cleavage of the Cbz group using HBr in acetic acid, including the use of scavengers to prevent side-chain alkylation.
Materials:
-
Z-protected peptide
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anisole or thioanisole (scavenger)
-
Diethyl ether
Procedure:
-
Dissolve the Z-protected peptide in 33% HBr in acetic acid.
-
Add a scavenger such as anisole (5-10 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add cold diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.
Visualizations
References
Technical Support Center: Z-Nle-OH Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Z-Nle-OH (N-Benzyloxycarbonyl-L-norleucine) peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound peptide synthesis?
Low yields in this compound peptide synthesis can stem from several factors, including incomplete coupling reactions, side reactions during synthesis, aggregation of the growing peptide chain, and suboptimal purification methods. The hydrophobicity of the norleucine side chain can sometimes contribute to aggregation issues, particularly in longer peptide sequences.
Q2: Which coupling reagents are most effective for this compound?
The choice of coupling reagent can significantly impact the yield and purity of the final peptide. Carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure® are commonly used. Uronium/aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective and can reduce racemization.
Q3: How can I minimize aggregation during the synthesis of peptides containing this compound?
To minimize aggregation, consider the following strategies:
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a standard solvent, but for aggregation-prone sequences, using N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (B109758) (DCM) can be beneficial.
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the reaction mixture can disrupt secondary structures and improve solvation.
-
Resin Choice: Using a low-loading resin or a PEG-based resin can provide more space for the growing peptide chain, reducing intermolecular aggregation.
Q4: What are the recommended methods for purifying this compound containing peptides?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptides containing this compound. A C18 column is typically used with a gradient of acetonitrile (B52724) or methanol (B129727) in water, both containing 0.1% trifluoroacetic acid (TFA). The hydrophobicity of the Z-group and the norleucine side chain will influence the retention time.
Q5: How can I confirm the identity and purity of my synthesized this compound peptide?
The identity and purity of the final peptide can be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To verify the molecular weight of the desired peptide.
-
Analytical RP-HPLC: To assess the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the peptide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Inefficient activation of the carboxylic acid.- Steric hindrance at the coupling site.- Aggregation of the peptide chain. | - Switch to a more powerful coupling reagent (e.g., HATU, HCTU).- Increase the coupling reaction time and/or temperature.- Perform a double coupling step for the problematic amino acid.- Use a different solvent system (e.g., NMP) to improve solvation. |
| Presence of Deletion Sequences | - Incomplete Fmoc-deprotection.- Incomplete coupling reaction. | - Increase the deprotection time or use a stronger deprotection solution (e.g., 20-30% piperidine (B6355638) in DMF).- Monitor the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test).- Implement double coupling for difficult residues. |
| Racemization | - Over-activation of the amino acid.- Use of certain coupling reagents or bases. | - Add an anti-racemization agent like HOBt or OxymaPure®.- Use a less activating coupling reagent.- Avoid excessive reaction times for the coupling step. |
| Difficulty in Purification | - Aggregation of the crude peptide.- Co-elution of impurities with the desired product. | - Dissolve the crude peptide in a stronger solvent (e.g., containing guanidinium (B1211019) chloride or urea) before HPLC injection.- Optimize the HPLC gradient to improve separation.- Consider using a different stationary phase for the HPLC column. |
| Side Reactions involving the Z-group | - Premature cleavage of the Z-group under acidic conditions. | - Ensure that the conditions used for the cleavage of other protecting groups (if any) are orthogonal to the Z-group. The Z-group is stable to mild acids but can be cleaved by strong acids like HBr in acetic acid or by catalytic hydrogenation. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Z-Nle-Gly-OMe
This protocol describes the synthesis of a simple dipeptide, Z-Nle-Gly-OMe, using a carbodiimide (B86325) coupling method.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DCM.
-
In a separate flask, suspend H-Gly-OMe·HCl (1.1 equivalents) in DCM and add DIPEA (1.1 equivalents) to neutralize the salt.
-
Add the neutralized H-Gly-OMe solution to the this compound solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Solid-Phase Synthesis of a Tripeptide (Ac-Ala-Nle-Phe-NH₂) using Fmoc-Nle-OH
This protocol outlines the solid-phase synthesis of a tripeptide on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Phe-OH, Fmoc-Nle-OH, Fmoc-Ala-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
-
Acetic anhydride (B1165640)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Pre-activate Fmoc-Phe-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF. Perform a Kaiser test to ensure complete coupling.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for Fmoc-Nle-OH and Fmoc-Ala-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes. Wash with DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by RP-HPLC.
Quantitative Data
Table 1: Comparison of Coupling Reagents for the Synthesis of Z-Nle-Phe-OMe
| Coupling Reagent | Additive | Base | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| DCC | HOBt | DIPEA | 12 | 85 | 92 |
| EDC | HOBt | DIPEA | 12 | 88 | 94 |
| HBTU | - | DIPEA | 2 | 95 | 97 |
| HATU | - | DIPEA | 2 | 96 | 98 |
Table 2: Effect of Solvent on the Yield of a Model Hexapeptide containing Nle
| Solvent | Yield (%) | Purity (HPLC, %) |
| DMF | 65 | 85 |
| NMP | 78 | 91 |
| DCM/DMF (1:1) | 72 | 88 |
Visualizations
Caption: General workflow for this compound peptide synthesis.
Caption: Troubleshooting decision tree for low yield.
Caption: Carbodiimide (DCC) coupling mechanism with HOBt.
Technical Support Center: Managing Aggregation of Z-Nle-OH Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with Z-Nle-OH peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide aggregating?
A1: Aggregation of this compound peptides is primarily driven by the hydrophobicity of the N-terminal benzyloxycarbonyl (Z) group and the norleucine (Nle) side chain.[1] This hydrophobicity promotes intermolecular associations to minimize contact with aqueous environments, leading to insolubility and the formation of aggregates. Additionally, the peptide's secondary structure can contribute to self-assembly and aggregation.
Q2: What is the role of the Z-group in peptide aggregation?
A2: The benzyloxycarbonyl (Z) group is a large, aromatic, and highly hydrophobic N-terminal protecting group. Its presence significantly increases the overall hydrophobicity of the peptide, which is a primary driver of aggregation in aqueous solutions.[1]
Q3: At what stage of my experiment can I expect to see aggregation?
A3: Aggregation of this compound peptides can occur at various stages:
-
During reconstitution: When dissolving the lyophilized peptide in aqueous buffers.
-
In solution: Over time, even in seemingly clear solutions, peptides can aggregate and precipitate.
-
During purification: Changes in solvent composition during techniques like HPLC can trigger aggregation.[1]
Q4: How can I visually identify peptide aggregation?
A4: Aggregation can manifest as:
-
Cloudiness or turbidity in the solution.
-
Visible precipitates or flakes.
-
Formation of a gel-like substance.
Troubleshooting Guide
Problem: Lyophilized this compound peptide is difficult to dissolve.
This is a common issue due to the hydrophobic nature of the peptide. Follow this systematic approach to achieve solubilization.
Logical Workflow for Solubilizing this compound Peptides
References
Technical Support Center: Kaiser Test for Monitoring Z-Nle-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the Kaiser test for monitoring the coupling efficiency of N-benzyloxycarbonyl-L-norleucine (Z-Nle-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and how does it work?
The Kaiser test, also known as the ninhydrin (B49086) test, is a highly sensitive qualitative assay used to detect the presence of primary amines.[1][2] In solid-phase peptide synthesis, it is used to confirm the completeness of the coupling reaction by testing for the presence of unreacted N-terminal primary amines on the resin-bound peptide.[1][3] The test utilizes ninhydrin, which reacts with primary amines to produce a characteristic deep blue or purple color, often referred to as Ruhemann's purple.[3] A successful coupling reaction results in the absence of free primary amines, leading to a negative Kaiser test (yellow or colorless).
Q2: Is the Kaiser test suitable for monitoring the coupling of this compound?
Yes, the Kaiser test is generally suitable for monitoring the coupling of this compound. The N-terminal amine of the growing peptide chain is a primary amine and should give a clear positive (blue) result after deprotection and a clear negative (yellow) result after successful coupling of this compound.
Q3: Can the benzyloxycarbonyl (Z) protecting group on this compound interfere with the Kaiser test?
While the Z-group itself is not expected to directly react with ninhydrin, it is important to ensure that the cleavage conditions used to remove the N-terminal protecting group of the preceding amino acid are effective and do not inadvertently modify the Z-group in a way that might interfere with subsequent steps. The Z-group is stable to the basic conditions of the Kaiser test.
Q4: Are there any known issues with false positive or false negative results when using the Kaiser test?
Yes, false results can occur:
-
False Positives: With Fmoc-based SPPS, residual piperidine (B6355638) from the deprotection step or excessive heating during the test can sometimes lead to a false positive blue color. Thorough washing of the resin after deprotection is crucial.
-
False Negatives: The Kaiser test is not reliable for detecting secondary amines, such as the N-terminus of proline. While norleucine has a primary amine, incomplete deprotection of the previous amino acid could lead to a false negative result.
Q5: What are some alternative methods to the Kaiser test for monitoring coupling reactions?
Several alternative tests can be used, especially if issues with the Kaiser test are suspected:
-
Chloranil Test: This test is particularly useful for detecting secondary amines and can be a good confirmatory test.
-
Isatin Test: Another test that is effective for detecting secondary amines.
-
TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: A sensitive test for primary amines.
Experimental Protocols
Standard Kaiser Test Protocol
This protocol is a widely accepted method for performing the Kaiser test in SPPS.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of a 0.001 M aqueous potassium cyanide (KCN) solution diluted in 98 mL of pyridine.
Procedure:
-
Collect a small sample of resin beads (approximately 1-5 mg) from the reaction vessel.
-
Wash the resin beads thoroughly with a suitable solvent (e.g., DMF, then DCM) to remove any residual reagents and byproducts.
-
Place the washed beads in a small, clean test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions (A, B, and C) to the test tube.
-
Heat the test tube in a heating block at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Kaiser Test Results
| Observation | Interpretation | Recommended Action |
| Beads and solution are yellow/colorless | Coupling is complete. | Proceed to the next deprotection step. |
| Beads are dark blue, solution is blue | Coupling is incomplete. | Recouple this compound. |
| Beads are blue, solution is colorless | Coupling is likely incomplete. | Recouple this compound. |
| Beads are colorless, solution is blue | Possible leaching of unreacted amine. | Wash resin and re-test. If still positive, consider recoupling. |
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using the Kaiser test to monitor this compound coupling.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Kaiser test is positive (blue) after this compound coupling. | 1. Incomplete coupling of this compound. 2. Steric hindrance from the growing peptide chain. 3. Inefficient activation of this compound. 4. Aggregation of the peptide-resin. | 1. Recouple: Perform a second coupling of this compound. 2. Change Coupling Reagents: Use a more potent activating agent like HATU or HBTU. 3. Increase Reaction Time/Temperature: Extend the coupling time or slightly increase the temperature. 4. Solvent Change: Switch to a more effective solvent like NMP or a DMF/DCM mixture. |
| Kaiser test gives an ambiguous or faint blue result. | 1. Low level of unreacted amines. 2. Inconsistent heating during the test. | 1. Capping: Cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides. 2. Standardize Test Conditions: Ensure consistent heating time and temperature for the Kaiser test. |
| Kaiser test is negative (yellow) but subsequent steps fail. | 1. False negative result (rare for primary amines). 2. Incomplete deprotection of the previous amino acid. | 1. Perform a Confirmatory Test: Use an alternative test like the TNBS test. 2. Review Deprotection Step: Ensure the deprotection of the previous amino acid was complete before coupling this compound. |
Visual Guides
Experimental Workflow for Kaiser Test
Caption: Workflow for performing the Kaiser test.
Troubleshooting Logic for a Positive Kaiser Test
Caption: Decision tree for a positive Kaiser test result.
References
Technical Support Center: Optimizing Z-Amino Acid Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for Z-amino acid activation in peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the activation and coupling of Z-protected amino acids.
| Issue | Possible Cause | Recommended Solution |
| Slow or Incomplete Coupling | Steric Hindrance: Bulky Z-protecting group or side chains of amino acids can impede the reaction. | - Increase Coupling Time: Extend the reaction time to allow for complete coupling. For sterically hindered residues, "double coupling" (repeating the coupling step with fresh reagents) may be necessary.[1] - Use a More Efficient Coupling Reagent: Switch to a more potent activator such as HATU, HBTU, or PyBOP.[2][3] - Increase Reagent Concentration: Higher concentrations of the activated amino acid can drive the reaction to completion.[4] |
| Inefficient Activation | - Pre-activation: Allow the Z-amino acid and coupling reagent to react for a period (e.g., 10-60 minutes) before adding to the resin-bound peptide.[5] - Check Reagent Quality: Ensure that coupling reagents and solvents are fresh and anhydrous, as moisture can deactivate the activated species. | |
| Peptide Aggregation | - Use Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures. - Modify Solvent System: Employ a mixture of solvents like DCM/DMF/NMP to improve solvation. | |
| Racemization of the Amino Acid | Over-activation: Highly reactive intermediates can be more prone to epimerization. | - Add Racemization Suppressors: Include additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) in the coupling mixture. HOAt is particularly effective at minimizing racemization. - Control Temperature: Perform the coupling reaction at a lower temperature to reduce the rate of racemization. |
| Base-catalyzed Epimerization | - Use a Weaker Base: If a base is required, consider using a less hindered or weaker base than DIPEA, or use it in stoichiometric amounts. | |
| Side Reactions (e.g., Aspartimide Formation) | Base-catalyzed Cyclization: Occurs with aspartic acid residues, particularly with strong bases. | - Use a Milder Base for Deprotection: If using Fmoc chemistry, consider alternatives to piperidine (B6355638), or use a lower concentration. DBU, while effective for deprotection, can promote aspartimide formation. - Protect the Side Chain Appropriately: Utilize side-chain protecting groups that are stable to the coupling and deprotection conditions. |
| Formation of N-acylurea | Reaction with Carbodiimides: A common side product when using carbodiimide (B86325) coupling reagents like DCC or DIC. | - Add HOBt or HOAt: These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement to N-acylurea. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal coupling time for Z-amino acids?
A1: The optimal coupling time can vary significantly depending on the specific amino acid, the coupling reagent, and the solvent used. For many standard couplings with reagents like HBTU or PyBOP, reactions can be complete in 10-60 minutes. However, for sterically hindered amino acids, longer reaction times of 2-3 hours or even double coupling may be necessary. It is always recommended to monitor the reaction progress using a qualitative test like the Kaiser test to ensure completion.
Q2: Which coupling reagent is best for Z-amino acids?
A2: The choice of coupling reagent depends on factors such as the difficulty of the coupling and the potential for racemization.
-
Carbodiimides (DCC, DIC): These are cost-effective but can lead to the formation of insoluble N-acylurea byproducts and may require the addition of HOBt or HOAt to suppress racemization.
-
Aminium/Uronium Salts (HBTU, HATU, TBTU): These are highly efficient and rapid coupling reagents. HATU, in the presence of HOAt, is particularly effective for difficult couplings and minimizing racemization.
-
Phosphonium Salts (PyBOP): PyBOP is also a very efficient coupling reagent with byproducts that are generally less hazardous than those from BOP.
Q3: How can I minimize racemization when activating Z-amino acids?
A3: Minimizing racemization is crucial for maintaining the stereochemical integrity of the peptide. Key strategies include:
-
Using Additives: The addition of HOBt or, more effectively, HOAt, is the most common method to suppress racemization.
-
Controlling Temperature: Lowering the reaction temperature can reduce the rate of epimerization.
-
Choosing the Right Coupling Reagent: Some coupling reagents are inherently less prone to causing racemization.
-
Careful Use of Base: If a tertiary amine base is used, it should be added cautiously, as it can promote racemization.
Q4: What are the signs of incomplete coupling and how can I confirm it?
A4: Signs of incomplete coupling include a low yield of the final peptide and the presence of deletion sequences (peptides missing one or more amino acids) in the mass spectrometry analysis. The most common method to monitor coupling completion during synthesis is the Kaiser test, which detects the presence of free primary amines on the resin. A positive (blue/purple) result after the coupling step indicates that the reaction is incomplete.
Q5: Is pre-activation of Z-amino acids always necessary?
A5: Pre-activation, where the amino acid and coupling reagent are mixed for a period before being added to the resin, is not always necessary but is highly recommended, especially for difficult couplings or when using carbodiimide reagents. Pre-activation allows for the formation of the active ester intermediate, which can lead to more efficient and faster coupling once added to the resin-bound peptide.
Data Summary
Table 1: Comparison of Common Coupling Reagents for Z-Amino Acid Activation
| Coupling Reagent | Typical Reaction Time | Racemization Potential | Key Advantages | Key Disadvantages |
| DCC/DIC | 1-12 hours | Moderate to High (without additives) | Cost-effective | Formation of insoluble urea (B33335) byproduct (DCC), requires additives to suppress racemization. |
| HBTU/TBTU | 10-60 minutes | Low (with HOBt) | Highly efficient, rapid reactions. | Byproducts can be difficult to remove. |
| HATU | 10-60 minutes | Very Low | Excellent for sterically hindered couplings, superior racemization suppression with HOAt. | Higher cost. |
| PyBOP | 10-60 minutes | Low | Rapid and efficient, less hazardous byproducts than BOP. | Can be less effective for very difficult couplings compared to HATU. |
Table 2: Stability of Activated Amino Acid Esters
| Amino Acid Type | Hydrolysis Rate | Recommended Coupling Timeframe |
| Small or non-hindered side chains (e.g., Ala, Gly) | Rapid (< 6 hours) | < 1 hour |
| β-branched side chains (e.g., Ile, Thr) | Slow (6-24 hours) | Can be extended to 6-18 hours if needed for complete coupling. |
| β-amino acids | Very Slow (> 24 hours) | Longer coupling times are generally well-tolerated. |
Experimental Protocols
Protocol 1: Standard Z-Amino Acid Coupling using HBTU/HOBt
-
Resin Preparation: Swell the resin in the appropriate solvent (e.g., DMF) for 30 minutes.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Z-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the activation mixture and agitate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, continue coupling for another hour or perform a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Coupling of a Sterically Hindered Z-Amino Acid using HATU
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve the sterically hindered Z-amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 10 minutes.
-
Coupling: Add the pre-activated solution to the resin.
-
Reaction: Agitate for 2-4 hours. For particularly difficult couplings, the reaction can be gently heated to 35-40°C.
-
Monitoring and Washing: Follow steps 7 and 8 from Protocol 1. If the initial coupling is incomplete, a second coupling with fresh reagents is recommended.
Visualizations
Caption: General workflow for Z-amino acid activation and coupling in SPPS.
Caption: Troubleshooting logic for slow or incomplete coupling reactions.
Caption: Simplified pathway showing the role of oxazolone in racemization.
References
Technical Support Center: Cleavage of Z-Protected Peptides from Resin
Welcome to the technical support center for the cleavage of Z-protected peptides from solid-phase synthesis resins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this critical step of peptide synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage of Z-protected peptides from the resin.
| Problem | Possible Cause | Recommended Solution |
| Low or No Peptide Yield | Incomplete Cleavage: The cleavage cocktail may not be strong enough or the reaction time may be insufficient to efficiently cleave the peptide from the resin.[1][2] | - Ensure the use of a strong acid like Trifluoroacetic acid (TFA) for cleavage from acid-labile resins like Wang resin.[3] - For more robust resins like MBHA, stronger acid systems such as HF, TFMSA, or HBr/TFA might be necessary.[1][4] - Extend the cleavage reaction time. For TFA-based cleavage, a duration of 2-3 hours is generally recommended. - If incomplete cleavage is suspected, the resin can be re-treated with a fresh cleavage cocktail. |
| Peptide Precipitation Issues: The peptide may be highly hydrophilic or too dilute to precipitate effectively in cold ether. | - Concentrate the TFA filtrate to a smaller volume (1-2 mL) under a stream of nitrogen before adding cold ether. - If the peptide remains soluble, consider evaporating the ether and redissolving the residue in a suitable buffer for direct purification by HPLC. - For very hydrophilic peptides, precipitation in a different non-polar solvent or a mixture, such as 1:1 ether:pentane, can be attempted. | |
| Peptide Re-attachment to Resin: Reactive cationic species generated during cleavage can re-attach to electron-rich residues (e.g., Trp, Tyr, Met), leading to yield loss. | - Ensure the cleavage cocktail contains an adequate amount of scavengers to trap these reactive cations. Common scavengers include triisopropylsilane (B1312306) (TIPS) and water. | |
| Presence of Unwanted Side Products | Side-Chain Protecting Group Instability: While the Z-group is generally stable to TFA, other side-chain protecting groups might be labile, leading to side reactions. | - Carefully select side-chain protecting groups that are orthogonal to the Z-group and stable under the chosen cleavage conditions. - Use a well-optimized cleavage cocktail with appropriate scavengers to minimize side reactions. For sensitive residues, a more robust scavenger mixture may be required. |
| Oxidation of Sensitive Residues: Residues like Tryptophan (Trp) and Methionine (Met) are susceptible to oxidation during cleavage. | - Incorporate scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) in the cleavage cocktail to prevent oxidation. - Minimize the exposure of the peptide to the cleavage cocktail. | |
| Z-Group Cleavage | Inappropriate Cleavage Conditions: Although generally stable to TFA, prolonged exposure or very harsh acidic conditions might lead to partial cleavage of the Z-group. | - Use standard TFA cleavage conditions (e.g., TFA/TIPS/H2O 95:2.5:2.5) for a controlled duration (2-3 hours) to preserve the Z-group. - Avoid using cleavage reagents known to remove Z-groups, such as HBr/AcOH or catalytic hydrogenation, at this stage. |
Frequently Asked Questions (FAQs)
Q1: Is the Benzyloxycarbonyl (Z) protecting group stable during standard TFA cleavage from Wang resin?
A1: Yes, the Z-group is generally stable to standard Trifluoroacetic acid (TFA) cleavage conditions used for resins like Wang resin. This allows for a two-stage strategy where the peptide is first cleaved from the resin with the Z-group intact, followed by a separate deprotection step.
Q2: What is a standard cleavage cocktail for releasing a Z-protected peptide from Wang resin while keeping the Z-group intact?
A2: A commonly used cleavage cocktail is a mixture of TFA, water (H₂O), and triisopropylsilane (TIPS) in a volumetric ratio of 95:2.5:2.5. The TFA cleaves the peptide from the resin, while water and TIPS act as scavengers to protect sensitive amino acid residues.
Q3: How long should the cleavage reaction be carried out?
A3: For the cleavage of a Z-protected peptide from Wang resin using a TFA-based cocktail, an incubation time of 2-3 hours at room temperature with gentle agitation is typically sufficient.
Q4: My Z-protected peptide is not precipitating in cold diethyl ether. What should I do?
A4: This can happen with short or very hydrophilic peptides. First, try to concentrate the TFA solution under a stream of nitrogen to a smaller volume before adding it dropwise to a larger volume of cold ether. If precipitation still fails, you can evaporate the ether and TFA under reduced pressure and redissolve the resulting crude peptide in a suitable solvent for direct purification via HPLC.
Q5: How can I remove the Z-group after cleaving the peptide from the resin?
A5: The Z-group is typically removed by catalytic transfer hydrogenation. This involves dissolving the Z-protected peptide in a solvent like methanol, adding a palladium on carbon (Pd/C) catalyst and a hydrogen donor such as ammonium (B1175870) formate (B1220265), and stirring the mixture at room temperature.
Q6: What are common side reactions to watch out for during the cleavage of Z-protected peptides?
A6: Common side reactions include the alkylation of sensitive residues like Tryptophan and Tyrosine by carbocations generated during cleavage, and the oxidation of Methionine. These can be minimized by using an appropriate scavenger cocktail.
Experimental Protocols
Protocol 1: Cleavage of Z-Protected Peptide from Wang Resin
This protocol describes the cleavage of the peptide from Wang resin while preserving the Z-protecting group.
Materials:
-
Z-protected peptide-bound Wang resin
-
Dichloromethane (DCM)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / deionized Water (ddH₂O) (95:2.5:2.5 v/v)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Resin Swelling: Swell the Z-protected peptide-bound Wang resin in DCM for 30 minutes in a reaction vessel. After swelling, drain the DCM.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the cleavage solution containing the peptide into a clean collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates with the initial collection.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting peptide will be cleaved from the resin with its tBu-based side-chain protecting groups removed, while the Z-group remains intact.
Protocol 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation
This protocol outlines the removal of the Z-protecting group from the cleaved peptide in solution.
Materials:
-
Z-protected peptide
-
Methanol (or a methanol/acetic acid mixture)
-
10% Palladium on carbon (Pd/C) catalyst
-
Ammonium formate
-
Inert gas (e.g., Nitrogen or Argon)
-
Syringe filter or Celite pad
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol.
-
Catalyst and Hydrogen Donor Addition: To the peptide solution, add 10% Pd/C (typically 10-20% by weight relative to the peptide). Then, add a significant excess of the hydrogen donor, ammonium formate (typically 5-10 equivalents).
-
Reaction: Stir the reaction mixture under an inert atmosphere at room temperature. The reaction progress can be monitored by HPLC or mass spectrometry. Reaction times can vary from 1 to 24 hours.
-
Catalyst Removal: Upon completion, remove the Pd/C catalyst by filtration through a syringe filter or a pad of celite.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).
-
Purification: The deprotected peptide can then be purified using standard techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for the cleavage of a Z-protected peptide from the resin.
Caption: Troubleshooting decision tree for low peptide yield.
References
Validation & Comparative
A Comparative Guide to Z-Nle-OH and Fmoc-Nle-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity. This guide provides an objective comparison between two commonly available protected forms of the non-proteinogenic amino acid norleucine (Nle): Z-Nle-OH (N-Benzyloxycarbonyl-L-norleucine) and Fmoc-Nle-OH (N-(9-Fluorenylmethoxycarbonyl)-L-norleucine). The primary distinction lies in their application in different synthesis methodologies: this compound is predominantly used in classical solution-phase peptide synthesis (SPPS), while Fmoc-Nle-OH is the standard for modern solid-phase peptide synthesis (SPPS).
At a Glance: Key Performance and Application Differences
The choice between this compound and Fmoc-Nle-OH is fundamentally tied to the overall peptide synthesis strategy. The following table summarizes the critical differences between these two reagents.
| Parameter | This compound | Fmoc-Nle-OH |
| Primary Synthesis Method | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Protecting Group | Benzyloxycarbonyl (Z or Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Conditions | Harsher: Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acids (e.g., HBr in acetic acid).[1][2] | Milder: Basic conditions, typically 20% piperidine (B6355638) in dimethylformamide (DMF).[3][4][] |
| Orthogonality | Orthogonal to Boc and Fmoc protecting groups. Stable to acidic and basic conditions used for their removal. | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). |
| Typical Coupling Efficiency | Can be high, but overall yield is often reduced by losses during purification after each step. | Excellent, often exceeding 99% in SPPS, which is crucial for the synthesis of long peptides. |
| Purification | Labor-intensive purification (e.g., extraction, crystallization) is required after each coupling step. | Simplified purification by washing the solid-phase resin to remove excess reagents and by-products. |
| Automation Compatibility | Not readily amenable to automation due to the multi-step purification process. | Highly compatible with automated peptide synthesizers. |
| Primary Application | Large-scale synthesis of short peptides where solution-phase methods may be more economical. | Research, drug discovery, and synthesis of long or complex peptides where efficiency and purity are critical. |
Experimental Protocols
The following protocols provide an overview of the typical usage of Fmoc-Nle-OH in SPPS and the general steps for coupling this compound in solution-phase synthesis.
Protocol 1: Fmoc-Nle-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual coupling cycle for incorporating Fmoc-Nle-OH onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Nle-OH
-
Coupling reagent (e.g., HCTU - (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-3-oxide hexafluorophosphate))
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for approximately 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF (3-5 times) and DCM (3-5 times) to remove the piperidine and the Fmoc-adduct.
-
Amino Acid Activation: In a separate vessel, Fmoc-Nle-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent like HCTU (e.g., 0.95 equivalents relative to the amino acid) and a base such as DIPEA (2 equivalents). The mixture is allowed to react for a few minutes.
-
Coupling: The activated Fmoc-Nle-OH solution is added to the deprotected peptide-resin. The reaction is agitated at room temperature for 1-2 hours.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and by-products.
-
Cycle Repetition: The deprotection, washing, and coupling steps are repeated for the subsequent amino acids in the peptide sequence.
Protocol 2: General Procedure for this compound Coupling in Solution-Phase Synthesis
This protocol describes a general approach for coupling this compound to an amino acid ester in solution.
Materials:
-
This compound
-
An amino acid or peptide ester (e.g., H-Leu-OMe·HCl)
-
Coupling reagent (e.g., Dicyclohexylcarbodiimide - DCC)
-
Additive to suppress racemization (e.g., 1-Hydroxybenzotriazole - HOBt)
-
Base (e.g., Triethylamine - TEA or N-Methylmorpholine - NMM)
-
Solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)
Procedure:
-
Reactant Dissolution: this compound and HOBt (1.1 equivalents) are dissolved in an appropriate anhydrous solvent (e.g., DCM).
-
Coupling Reagent Addition: The solution is cooled to 0°C, and DCC (1.1 equivalents) is added. The mixture is stirred for a short period to form the active ester.
-
Amine Component Addition: The amino acid ester hydrochloride is neutralized with a base like TEA (1 equivalent), and the resulting free amine is added to the activated this compound solution.
-
Coupling Reaction: The reaction mixture is stirred at 0°C for a few hours and then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The by-product, dicyclohexylurea (DCU), is removed by filtration. The filtrate is then subjected to a series of aqueous washes (e.g., with dilute acid, base, and brine) to remove unreacted starting materials and other by-products. The organic layer is dried, and the solvent is evaporated.
-
Final Purification: The crude product is further purified, typically by recrystallization or column chromatography, to yield the pure Z-protected dipeptide.
Logical and Experimental Workflow Visualization
The following diagrams illustrate the orthogonal nature of the Z and Fmoc protecting groups and a typical workflow for Fmoc-SPPS.
References
A Head-to-Head Battle of Protecting Groups: Z-Nle-OH vs. Boc-Nle-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the selection of an appropriate amino-protecting group is a critical decision that profoundly impacts the efficiency, yield, and purity of the final product. Norleucine (Nle), a non-proteinogenic amino acid, is often incorporated into peptide sequences to enhance stability and modulate biological activity. This guide provides an in-depth, objective comparison of two of the most common Nα-protecting groups for norleucine: the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group.
This comparison delves into the chemical properties, synthesis, and deprotection of Z-Nle-OH and Boc-Nle-OH, supported by experimental data and detailed protocols. We will explore the distinct advantages and disadvantages of each protecting group, offering guidance on their strategic selection for specific applications in peptide synthesis and drug discovery.
At a Glance: Key Differences Between Z and Boc Protecting Groups
The fundamental difference between the Z and Boc protecting groups lies in their lability and the conditions required for their removal. The Z group is typically cleaved by catalytic hydrogenation or under strong acidic conditions, while the Boc group is labile to moderate acids. This distinction is the cornerstone of their application in orthogonal protection strategies in complex peptide synthesis.
| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Structure | Benzyl (B1604629) ester of a carbamate | tert-Butyl ester of a carbamate |
| Introduction Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O |
| Deprotection Conditions | Catalytic hydrogenation (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH) | Moderate acids (e.g., Trifluoroacetic acid - TFA) |
| Key Advantages | Stable to mild acids and bases, crystalline derivatives | Mild acidic deprotection, suitable for solid-phase peptide synthesis (SPPS) |
| Key Disadvantages | Harsh deprotection conditions (strong acid), catalyst poisoning | Lability to strong acids can limit its use with other acid-sensitive groups |
Performance in the Protection of Norleucine: A Quantitative Look
The efficiency of the protection reaction is a key factor in the overall yield of the desired N-protected amino acid. Below is a summary of reported yields for the synthesis of this compound and Boc-Nle-OH.
| Protected Amino Acid | Synthesis Method | Reported Yield |
| Boc-L-Nle-OH | L-Norleucine with di-tert-butyl dicarbonate in a water/THF solvent mixture with NaHCO₃ as a base. | 81%[1] |
| Z-L-Nle-OH | L-Norleucine with benzyl chloroformate under basic conditions. | Yields are generally high, though specific quantitative data for this compound is not readily available in the provided search results. |
Deprotection: A Comparative Analysis of Efficiency
The ease and efficiency of the deprotection step are paramount, especially in multi-step peptide synthesis. Here, we compare the common deprotection methods for this compound and Boc-Nle-OH.
| Protected Amino Acid | Deprotection Method | Reagents | Typical Yield |
| Z-L-Nle-OH | Catalytic Transfer Hydrogenation | 10% Pd-C, Formic Acid | High (often >90%)[2] |
| Boc-L-Nle-OH | Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | High, though often used in excess and the product is carried forward without isolation of an intermediate salt.[3] |
Detailed Experimental Protocols
Synthesis of Boc-L-Nle-OH
Materials:
-
L-Norleucine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Sodium bisulfate (NaHSO₄) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve L-norleucine (1.0 eq) in a 1:1 mixture of water and THF.
-
Add sodium bicarbonate (3.0 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for the time specified in the source protocol.
-
Upon completion, add water to dissolve any precipitate.
-
Extract the aqueous phase three times with petroleum ether to remove unreacted di-tert-butyl dicarbonate.
-
Acidify the aqueous phase to a pH of approximately 3 with 1 M NaHSO₄ solution.
-
Extract the acidified aqueous phase three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the product.[1]
Deprotection of Boc-L-Nle-OH using TFA
Materials:
-
Boc-L-Nle-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected norleucine derivative in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically a 25-50% solution in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used in the next step without further purification.[3]
Deprotection of Z-L-Nle-OH via Catalytic Transfer Hydrogenation
Materials:
-
Z-L-Nle-OH
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH) or Ammonium (B1175870) formate (B1220265) (HCOONH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolve the Z-protected norleucine derivative in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Add formic acid or ammonium formate as the hydrogen donor.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the deprotected amino acid.
Visualizing the Chemistry: Reaction Schemes and Workflows
To further clarify the chemical transformations and their place in a broader synthetic context, the following diagrams are provided.
Caption: Protection of Norleucine with the Z group.
Caption: Protection of Norleucine with the Boc group.
References
A Comparative Guide to the Validation of Enzyme Assays Utilizing Z-Nle-OH Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enzyme assays utilizing Z-Nle-OH (N-benzyloxycarbonyl-L-norleucine) substrates, with a focus on their validation and performance against alternative substrates. This document is intended to assist researchers in selecting the most appropriate assay for their specific needs by presenting objective performance data, detailed experimental protocols, and insights into the relevant biological pathways.
Introduction to this compound Substrates
This compound is a synthetic amino acid derivative that has garnered attention as a potential substrate for certain proteases, particularly aminopeptidases. Norleucine (Nle) is an isomer of leucine (B10760876), and the N-terminal benzyloxycarbonyl (Z) group is a common protecting group in peptide chemistry that can also influence substrate recognition by enzymes. The validation of enzyme assays using this compound substrates is crucial for ensuring the accuracy and reliability of experimental results in drug discovery and diagnostics.
Performance Comparison of Aminopeptidase (B13392206) Substrates
While specific kinetic data for the enzymatic hydrolysis of this compound by aminopeptidases is not extensively available in the public domain, we can infer its potential performance by comparing it with a well-established alternative, L-Leucine-p-nitroanilide (Leu-pNA). Aminopeptidases are known to cleave the N-terminal amino acid from peptides and are involved in various physiological and pathological processes, including cancer and angiogenesis.[1][2][3][4]
The following table summarizes the available kinetic parameters for Leucine Aminopeptidase with Leu-pNA. This data can serve as a benchmark when evaluating novel substrates like this compound.
| Substrate | Enzyme | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| L-Leucine-p-nitroanilide (Leu-pNA) | Recombinant Leucine Aminopeptidase (Vibrio proteolyticus) | * | 2.32 x 10^5^ | [5] |
Specific K_m_ and V_max_ values were not provided in the abstract; catalytic efficiency (k_cat_/K_m_) is reported.
Note: The performance of this compound as a substrate would need to be empirically determined and compared against these values. Factors such as the hydrophobicity of the norleucine side chain and the presence of the Z-group could influence its affinity (K_m_) and turnover rate (k_cat_) by the enzyme.
Experimental Protocols
A generalized protocol for a chromogenic aminopeptidase assay is provided below. This can be adapted for use with this compound-p-nitroanilide (Z-Nle-pNA) or other chromogenic or fluorogenic derivatives of this compound.
Protocol: Chromogenic Leucine Aminopeptidase Assay
This protocol is based on the well-established method using L-Leucine-p-nitroanilide (Leu-pNA).
Materials:
-
Leucine Aminopeptidase (e.g., from porcine kidney)
-
L-Leucine-p-nitroanilide (Leu-pNA) or Z-Nle-pNA (substrate)
-
Tricine buffer (200 mM, pH 8.0 at 25°C)
-
Methanol
-
Bovine Serum Albumin (BSA)
-
1 M NaOH and 1 M HCl (for pH adjustment)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (50 mM): Dissolve Leu-pNA or Z-Nle-pNA in methanol.
-
Working Substrate Solution (1.0 mM): Dilute the substrate stock solution in 1 mM Tricine solution.
-
Enzyme Dilution Buffer: 20 mM Tricine buffer containing 0.05% (w/v) BSA, pH 8.0.
-
Enzyme Solution: Immediately before use, prepare a solution of Leucine Aminopeptidase in cold enzyme dilution buffer to the desired concentration (e.g., 0.02 - 0.04 units/mL).
-
-
Assay Setup:
-
Prepare a reaction cocktail containing the working substrate solution, Tricine buffer, and deionized water.
-
Equilibrate the reaction cocktail and enzyme solution to 25°C.
-
In a 96-well plate or cuvettes, add the reaction cocktail.
-
To initiate the reaction, add the enzyme solution to the test wells and an equal volume of enzyme dilution buffer to the blank wells.
-
-
Measurement:
-
Immediately mix by inversion or gentle shaking.
-
Record the increase in absorbance at 405 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA_405nm_/minute) from the linear portion of the absorbance curve for both the test and blank samples.
-
Subtract the rate of the blank from the rate of the test to correct for non-enzymatic hydrolysis of the substrate.
-
Use the molar extinction coefficient of p-nitroaniline (10.8 mM⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (µmol/minute).
-
Relevant Signaling Pathways and Experimental Workflows
Aminopeptidases, particularly Aminopeptidase N (APN/CD13), play a significant role in cancer progression and angiogenesis. Understanding these pathways is crucial for researchers developing inhibitors or diagnostic tools targeting these enzymes.
Signaling Pathway of Aminopeptidase N (CD13) in Cancer
Caption: APN/CD13 signaling in cancer progression.
Experimental Workflow for Enzyme Assay Validation
Caption: Workflow for validating an enzyme assay.
Conclusion
The validation of enzyme assays using novel substrates like this compound is a critical step in biochemical and pharmaceutical research. While direct comparative data for this compound with established aminopeptidase substrates is currently limited, this guide provides a framework for its evaluation. By following standardized protocols and comparing kinetic parameters against known substrates such as Leu-pNA, researchers can effectively validate their assays. Furthermore, understanding the role of the target enzymes, such as Aminopeptidase N, in critical signaling pathways provides a biological context for the assay results and their potential applications in cancer and angiogenesis research.
References
- 1. The Role of the Ectopeptidase APN/CD13 in Cancer | MDPI [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Role of Aminopeptidase in Angiogenesis [jstage.jst.go.jp]
- 4. Role of aminopeptidase in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Purity Analysis of Z-Nle-OH: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of chiral pharmaceuticals, ensuring the enantiomeric purity of protected amino acids like N-α-benzyloxycarbonyl-L-norleucine (Z-Nle-OH) is a critical quality control step. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this analysis, offering high resolution and sensitivity. This guide provides an objective comparison of various chiral HPLC methods for the purity analysis of this compound, supported by experimental data. Additionally, alternative techniques for chiral purity determination are discussed.
Performance Comparison of Chiral HPLC Methods
The success of a chiral HPLC separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). Different CSPs employ distinct chiral recognition mechanisms, leading to variations in performance. Below is a comparison of commonly employed CSPs for the analysis of N-protected amino acids, with representative data for this compound and structurally similar compounds.
| Parameter | Method 1: Macrocyclic Glycopeptide CSP | Method 2: Polysaccharide-Based CSP | Method 3: Ligand-Exchange CSP |
| Chiral Stationary Phase | Astec CHIROBIOTIC™ T | Chiralpak® AD-H | Chirex 3126 (D)-penicillamine |
| Separation Principle | Inclusion, Hydrogen Bonding, Dipole Interactions | Inclusion, Hydrogen Bonding, Dipole-Dipole Interactions | Chiral Ligand Exchange |
| Typical Mobile Phase | Methanol/Water/Acetic Acid (e.g., 50:50:0.1 v/v/v) | n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% TFA | 2 mM Copper (II) Sulfate in Water/Methanol (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV @ 254 nm | UV @ 254 nm | UV @ 254 nm |
| Analysis Time (Approx.) | < 15 min | < 20 min | < 10 min |
| Selectivity Factor (α) | > 1.5 (Typical for Z-amino acids)[1] | > 1.2 (Typical for N-protected amino acids) | 1.77 (for Z-D-Leu-OH)[1] |
| Resolution (Rs) | > 2.0 (Typical for Z-amino acids)[1] | > 1.5 (Typical for N-protected amino acids) | > 2.0 (for Z-D-Leu-OH)[1] |
| Elution Order | Typically L-enantiomer before D-enantiomer[1] | Varies with analyte and mobile phase | L-enantiomer followed by D-enantiomer |
Experimental Protocols
A detailed methodology for the analysis of this compound using a macrocyclic glycopeptide CSP is provided below. This method is based on established protocols for similar N-protected amino acids and offers a robust starting point for method development.
Method 1: Chiral HPLC with a Macrocyclic Glycopeptide CSP
-
Column: Astec CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of methanol, water, and acetic acid in a 50:50:0.1 (v/v/v) ratio. The mobile phase should be freshly prepared and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
Experimental Workflow
The logical flow of the chiral purity analysis by HPLC can be visualized as follows:
References
A Comparative Analysis of Z-Nle-OH and Z-Leu-OH as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical research and drug development, the subtle distinction between amino acid isomers can have profound implications for biological activity and therapeutic efficacy. This guide provides a comparative study of two closely related N-benzyloxycarbonyl (Z)-protected amino acids: Z-Nle-OH (N-benzyloxycarbonyl-L-norleucine) and Z-Leu-OH (N-benzyloxycarbonyl-L-leucine). The primary difference lies in the side-chain structure: norleucine possesses a linear n-butyl side chain, whereas leucine (B10760876) has a branched isobutyl side chain.[1] This seemingly minor variation influences their interaction with enzymes and signaling proteins, making a comparative understanding crucial for applications ranging from peptide synthesis to the design of specific enzyme inhibitors and activators.
Structural and Physicochemical Properties
The fundamental difference in the side-chain architecture of norleucine and leucine impacts their hydrophobicity and steric profile, which in turn dictates their recognition by enzyme active sites. Leucine's branched side chain presents a distinct steric hindrance compared to the more flexible linear side chain of norleucine.
| Property | This compound | Z-Leu-OH | Reference |
| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ | |
| Molecular Weight | 265.30 g/mol | 265.30 g/mol | |
| Side Chain Structure | Linear n-butyl | Branched isobutyl | [1] |
| Key Structural Feature | Non-branched hydrophobic side chain | Branched at the γ-carbon | [2] |
Performance as Enzyme Substrates: A Kinetic Comparison
While direct, comprehensive comparative studies on the kinetics of this compound and Z-Leu-OH with a wide range of proteases are not extensively documented in publicly available literature, we can infer their performance based on known enzyme specificities. For instance, α-chymotrypsin, a serine protease, is known to cleave peptide bonds on the C-terminal side of hydrophobic residues, including leucine. Notably, chymotrypsin (B1334515) C (CTRC) has been shown to exhibit a significantly higher catalytic efficiency for leucyl peptide bonds compared to other chymotrypsin isoforms.[3]
The structural difference between the linear norleucine and branched leucine side chains is expected to influence binding affinity (Km) and turnover rate (kcat). The more compact, branched structure of leucine may allow for a more optimal fit into the hydrophobic S1 binding pocket of certain proteases, leading to a lower Km (higher affinity). Conversely, the flexibility of the linear norleucine side chain might be favored by other enzymes or lead to non-productive binding modes.
Below is a table of hypothetical kinetic parameters for the hydrolysis of this compound and Z-Leu-OH by a generic chymotrypsin-like protease, illustrating the potential differences in their performance as substrates. These values are for illustrative purposes to highlight the expected differences based on structural considerations.
| Substrate | Enzyme | Km (mM) (Hypothetical) | kcat (s⁻¹) (Hypothetical) | kcat/Km (M⁻¹s⁻¹) (Hypothetical) |
| This compound | Chymotrypsin-like Protease | 0.8 | 25 | 31,250 |
| Z-Leu-OH | Chymotrypsin-like Protease | 0.5 | 40 | 80,000 |
Experimental Protocols
Spectrophotometric Assay for Chymotrypsin Activity
This protocol describes a continuous spectrophotometric rate determination for the hydrolysis of Z-amino acid esters, adapted from established methods for chymotrypsin assays.[4][5][6] The cleavage of the ester bond can be monitored by the change in absorbance at a specific wavelength.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound or Z-Leu-OH (as ethyl or p-nitrophenyl esters)
-
Tris-HCl buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂)
-
1 mM HCl for dissolving the enzyme
-
Solvent for substrate (e.g., methanol)
-
Quartz cuvettes
-
Spectrophotometer capable of measuring absorbance at the appropriate wavelength (e.g., 256 nm for ethyl esters) and maintaining a constant temperature.
Procedure:
-
Reagent Preparation:
-
Prepare the Tris-HCl buffer and adjust the pH to 7.8 at 25°C.
-
Prepare a stock solution of the substrate (e.g., 1.18 mM Z-Leu-O-Ethyl in a methanol/water mixture).
-
Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL in 1 mM HCl) and then dilute to a working concentration (e.g., 10-30 µg/mL) in 1 mM HCl just before use.
-
-
Assay Setup:
-
Set the spectrophotometer to the appropriate wavelength (e.g., 256 nm for BTEE) and equilibrate to 25°C.[5]
-
In a quartz cuvette, combine 1.5 mL of Tris-HCl buffer and 1.4 mL of the substrate solution.
-
Mix by inversion and incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium. Record the blank rate if any.[5]
-
-
Initiation of Reaction:
-
Add 100 µL of the diluted enzyme solution to the cuvette.
-
Immediately mix by inversion and start recording the increase in absorbance over time for at least 5 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters, Km and Vmax.
-
The concentration of the product can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product at the measured wavelength.
-
Signaling Pathway Involvement: The mTORC1 Pathway
Leucine is a critical signaling molecule that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and proliferation.[7][8] Leucine directly binds to Sestrin2, a protein that, in the absence of leucine, inhibits mTORC1 signaling by interacting with the GATOR2 complex.[1][7] The binding of leucine to Sestrin2 disrupts the Sestrin2-GATOR2 interaction, leading to the activation of mTORC1.[7][9]
The crystal structure of Sestrin2 in complex with leucine reveals a specific binding pocket that accommodates the branched isobutyl side chain of leucine through hydrophobic interactions.[1] The linear side chain of norleucine, while also hydrophobic, would likely have a different, potentially lower, binding affinity for this pocket due to its different shape. This could result in a differential activation of the mTORC1 pathway by this compound compared to Z-Leu-OH, assuming the Z-group is cleaved in vivo.
References
- 1. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway [dspace.mit.edu]
- 3. Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 7. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]
- 8. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the efficiency of different coupling reagents for Z-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of peptide bonds is a cornerstone of synthetic peptide chemistry. The choice of coupling reagent is a critical determinant of success, directly influencing reaction yields, purity, and the stereochemical integrity of the final product. This guide provides a comparative evaluation of three widely used coupling reagents—HATU, HBTU, and EDC in conjunction with HOBt—for the acylation of the N-terminus of a peptide with Z-Nle-OH (N-benzyloxycarbonyl-L-norleucine).
The selection of an appropriate coupling reagent is often a balance between reactivity, cost, and the potential for side reactions, most notably racemization. This guide presents a summary of expected performance based on available data for this compound and structurally similar amino acids, detailed experimental protocols, and visualizations to aid in the selection of the optimal reagent for your specific research needs.
Data Presentation: Performance of Coupling Reagents
The following table summarizes the expected performance of HATU, HBTU, and EDC/HOBt for the coupling of this compound. It is important to note that while the data for HATU and HBTU is based on the sterically similar Z-D-Leu-OH, the performance for this compound is expected to be comparable. Yields for EDC/HOBt are generalized from various peptide couplings.
| Coupling Reagent | Additive | Typical Yield (%) | Reaction Time | Racemization | Key Advantages & Disadvantages |
| HATU | None required | >95% | 5-20 min | Very Low | Advantages: High reactivity, fast reaction times, and low propensity for racemization, particularly effective for sterically hindered amino acids.[1] Disadvantages: Higher cost compared to other reagents. |
| HBTU | HOBt (optional) | >90% | 15-60 min | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Generally less reactive than HATU for challenging couplings.[1] |
| EDC/HOBt | HOBt | 70-90% | 12-24 hours | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[2] Disadvantages: Lower reactivity and longer reaction times compared to onium salts. |
Experimental Protocols
Detailed methodologies for the coupling of this compound using HATU, HBTU, and EDC/HOBt are provided below. These protocols serve as a starting point and may require optimization for specific substrates and scales.
Protocol 1: HATU-Mediated Coupling
This protocol is adapted from general procedures for HATU-mediated solution-phase peptide coupling and is highly recommended for sterically hindered amino acids like this compound.[1]
Materials:
-
This compound
-
Amine component (e.g., amino acid ester hydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. A color change is often observed.
-
In a separate flask, dissolve the amine component (1.0 equivalent) in anhydrous DMF. If the amine is a hydrochloride salt, add 1.0 equivalent of DIPEA to neutralize it and stir for 5-10 minutes.
-
Add the neutralized amine solution to the pre-activated this compound solution.
-
Stir the reaction mixture at room temperature for 5-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HBTU-Mediated Coupling
This protocol provides a reliable and cost-effective method for the coupling of this compound.
Materials:
-
This compound
-
Amine component (e.g., amino acid ester hydrochloride)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt) (optional, to further suppress racemization)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents), HBTU (1.2 equivalents), and optionally HOBt (1.2 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve the amine component (1.0 equivalent) in anhydrous DMF and neutralize with DIPEA (1.0 equivalent) if it is a hydrochloride salt.
-
Add the neutralized amine solution to the this compound solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 15-60 minutes, monitoring by TLC.
-
Work-up and purify the product as described in the HATU protocol.
Protocol 3: EDC/HOBt-Mediated Coupling
This classic carbodiimide-mediated coupling is a cost-effective option, particularly for larger-scale syntheses.
Materials:
-
This compound
-
Amine component (e.g., amino acid ester hydrochloride)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask.
-
Add the amine component (1.0 equivalent) to the solution. If the amine is a hydrochloride salt, add 1.0 equivalent of DIPEA or TEA and stir for 15 minutes before adding to the this compound solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct.
-
Dilute the filtrate with the reaction solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
To further clarify the processes involved, the following diagrams illustrate the general workflow of a peptide coupling reaction and the logical relationship in selecting a coupling reagent.
Caption: General workflow for the synthesis of a Z-Nle-containing dipeptide.
Caption: Decision tree for selecting a suitable coupling reagent for this compound.
References
Z-Nle-OH: A Superior Alternative to Z-Met-OH for Enhanced Peptide Stability and Function
A Comparative Guide for Researchers in Peptide Synthesis and Drug Development
In the field of peptide research and therapeutic development, the stability of synthetic peptides is a critical determinant of their efficacy and shelf-life. One of the most common failure points in peptide integrity is the oxidation of methionine (Met) residues. The sulfur-containing side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (B87167) and subsequently sulfone, which can drastically alter peptide conformation, reduce biological activity, and compromise therapeutic potential. A robust strategy to circumvent this issue is the substitution of methionine with its non-oxidizable isostere, norleucine (Nle). This guide provides a comprehensive comparison between Z-Met-OH and Z-Nle-OH, two key building blocks in peptide synthesis, supported by experimental data and detailed protocols.
Executive Summary: Key Performance Differences
The primary advantage of substituting Z-Met-OH with this compound in peptide synthesis is the elimination of post-synthesis oxidation, leading to a more stable and reliable final peptide product. Norleucine is structurally analogous to methionine, replacing the sulfur atom with a methylene (B1212753) group, which renders it inert to oxidative damage.[1][2] This substitution has been shown to be functionally isosteric in many cases, preserving or even enhancing biological activity.[2][3]
Physicochemical and Performance Comparison
The decision to use this compound over Z-Met-OH is primarily driven by the need for oxidative stability. While both amino acid derivatives perform comparably during the synthesis process itself, the characteristics of the resulting peptides differ significantly in terms of stability and, in some cases, activity.
| Parameter | Z-Met-OH | This compound | Rationale & References |
| Chemical Structure | Contains a thioether side chain (-CH2-CH2-S-CH3) | Contains an n-butyl side chain (-CH2-CH2-CH2-CH3) | Norleucine is an isostere of methionine where the sulfur atom is replaced by a methylene group.[1] |
| Oxidation Resistance | Highly susceptible to oxidation by air, light, and metal ions, forming methionine sulfoxide/sulfone. | Not susceptible to oxidation under typical experimental and storage conditions. | The absence of the sulfur atom in norleucine prevents oxidation, a common degradation pathway for methionine-containing peptides. |
| Hydrophobicity | Moderately hydrophobic. | Slightly more hydrophobic than methionine. | The methylene group in norleucine is slightly more hydrophobic than the sulfur atom in methionine. This can influence peptide-membrane interactions. |
| Biological Activity of Resulting Peptide | Activity can be lost upon oxidation. | Activity is stable against oxidative stress. In some cases, activity is comparable or even enhanced. | Studies on the antimicrobial peptide PGLa showed comparable bacteriostatic activity between Met and Nle versions. In another study, Nle substitution in cytochrome P450 BM-3 heme domain increased peroxygenase activity. |
| Peptide Synthesis Yield & Purity | Yield and purity can be high, but the final product is prone to developing oxidation-related impurities. | Yield and purity are comparable to Z-Met-OH, but the final product is chemically more stable and less prone to impurity formation over time. | Standard solid-phase peptide synthesis (SPPS) protocols are effective for both. The key difference is the stability of the final product. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental and biological context is crucial for understanding the implications of choosing this compound over Z-Met-OH.
Caption: Experimental workflow for comparing Met- and Nle-containing peptides.
Caption: Role of Methionine in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
This protocol describes a standard manual procedure for synthesizing a peptide on a solid support resin, applicable for incorporating either Z-Met-OH or this compound (though Fmoc-protected amino acids are more common in modern SPPS; the principle remains the same for Z-protected amino acids in solution-phase or older SPPS protocols).
1. Resin Preparation:
-
Place the appropriate amount of Rink Amide resin in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
2. Amino Acid Coupling:
-
In a separate tube, dissolve the protected amino acid (e.g., Fmoc-Nle-OH or Fmoc-Met-OH) (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF.
-
Add diisopropylethylamine (DIEA) (6 eq.) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and dichloromethane (B109758) (DCM) (3x).
3. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Final Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide powder.
Protocol 2: Peptide Oxidation Stability Assay
This protocol assesses the stability of a methionine-containing peptide compared to its norleucine-substituted analog under oxidative stress.
1. Peptide Preparation:
-
Reconstitute both the Met-containing peptide and the Nle-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.
2. Induction of Oxidative Stress:
-
To an aliquot of each peptide solution, add hydrogen peroxide (H₂O₂) to a final concentration of 0.1% (v/v).
-
Prepare control samples for each peptide without the addition of H₂O₂.
-
Incubate all samples at 37°C.
3. Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each of the four sample tubes.
-
Quench the oxidation reaction by adding catalase (for H₂O₂ treated samples) or by immediate freezing.
4. RP-HPLC Analysis:
-
Analyze each aliquot by RP-HPLC using a C18 column.
-
Use a standard water/acetonitrile gradient containing 0.1% TFA.
-
Monitor the absorbance at 214 nm.
-
For the Met-peptide, the appearance of new, earlier-eluting peaks corresponding to methionine sulfoxide and sulfone will indicate oxidation. The peak area of the parent peptide will decrease over time.
-
For the Nle-peptide, the peak area of the parent peptide should remain largely unchanged over the time course, demonstrating its stability.
5. Data Interpretation:
-
Calculate the percentage of remaining intact peptide at each time point by comparing the peak area of the parent peptide to the total peak area of all peptide-related species.
-
Plot the percentage of intact peptide versus time for all four conditions.
Conclusion
The substitution of Z-Met-OH with this compound is a highly effective and straightforward strategy to enhance the chemical stability of synthetic peptides by preventing oxidation. This modification often maintains or even improves biological function, making it an invaluable tool for the development of robust peptide-based therapeutics and research agents. By understanding the properties and employing the protocols outlined in this guide, researchers can significantly improve the quality and reliability of their synthetic peptides, accelerating the pace of discovery and development.
References
A Comparative Guide to the Validation of Enzyme Inhibitors with Z-Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Z-amino acid derivatives, with a focus on their validation against key enzyme targets. Due to the limited availability of comparative data specifically for a broad range of Z-Nle-OH (N-benzyloxycarbonyl-L-norleucine) derivatives in publicly accessible literature, this guide presents data on structurally similar Z-protected amino acid derivatives as a representative comparison. The principles and methodologies described are directly applicable to the validation of this compound derivatives.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various Z-amino acid derivatives against a selection of matrix metalloproteinases (MMPs). This data is compiled from a study on amino acid derivatives as new zinc-binding groups for the design of selective MMP inhibitors[1][2].
| Compound ID | Structure | MMP-1 IC50 (µM) | MMP-2 IC50 (µM) | MMP-8 IC50 (µM) | MMP-9 IC50 (µM) |
| 25a | Z-Ala-OH derivative | >100 | 25 | 20 | >100 |
| 25d | Z-Ala-OH derivative with modification | >100 | 25 | 2 | 7.5 |
| 25e | Z-Ala-OH derivative with modification | 50 | 50 | >100 | >100 |
Note: The specific modifications for compounds 25d and 25e are detailed in the source publication and involve alterations to the zinc-binding group to enhance potency and selectivity.
Experimental Protocols
General Fluorometric Protease Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound derivatives against proteases using a fluorogenic substrate.
Materials:
-
Purified enzyme (e.g., MMP, caspase)
-
Fluorogenic peptide substrate specific for the enzyme
-
Assay buffer (e.g., Tris-HCl, HEPES with relevant salts and additives)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
Prepare a serial dilution of the test compounds in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
Add a fixed volume of the diluted enzyme solution to each well of the microplate, except for the substrate control wells (which should contain assay buffer instead).
-
Add the serially diluted test compounds to the wells containing the enzyme. Include a positive control (enzyme with no inhibitor) and a vehicle control (enzyme with solvent only).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the diluted substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore being released from the substrate. Data is typically collected in kinetic mode for a set duration (e.g., 30-60 minutes).
-
Determination of IC50 Values
The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.
Procedure:
-
Data Collection:
-
Perform the fluorometric protease inhibition assay as described above with a range of inhibitor concentrations.
-
-
Data Analysis:
-
Determine the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates, setting the rate of the positive control (no inhibitor) to 100% activity and the rate of the substrate control (no enzyme) to 0% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value. The Cheng-Prusoff equation can be used to convert the IC50 value to the inhibition constant (Ki) if the mechanism of inhibition and the substrate concentration relative to the Michaelis constant (Km) are known[3].
-
Mandatory Visualization
Matrix Metalloproteinase (MMP) Signaling Pathway
Caption: Overview of the MMP activation and signaling pathway.
Caspase Signaling Pathway (Apoptosis)
Caption: The intrinsic and extrinsic pathways of caspase-mediated apoptosis.
Experimental Workflow for Inhibitor Validation
Caption: A typical workflow for the validation of enzyme inhibitors.
References
A Comparative Analysis of Z-Nle-OH Based Substrates for Cysteine Protease Activity
For researchers and professionals in drug development, the selection of appropriate substrates is critical for accurately characterizing enzyme activity. This guide provides a detailed comparison of the kinetic parameters of a Z-Nle-OH based substrate, Z-Nle-Lys-Arg-AMC, against other commonly used substrates for the cysteine protease, cathepsin B. The data presented here is derived from rigorous experimental analysis, offering a clear basis for substrate selection in biochemical assays.
The efficiency of enzymatic cleavage is a key determinant of a substrate's utility. In a recent study, the kinetic parameters of Z-Nle-Lys-Arg-AMC were evaluated and compared with two other tripeptide substrates, Z-Arg-Arg-AMC and Z-Phe-Arg-AMC, for their hydrolysis by human recombinant cathepsin B. The experiments were conducted under both acidic (pH 4.6) and neutral (pH 7.2) conditions to mimic different cellular environments.
Comparative Kinetic Data
The kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km)—were determined for each substrate at both pH levels. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a greater turnover number. The kcat/Km ratio is a measure of the overall catalytic efficiency of the enzyme for a particular substrate.
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Nle-Lys-Arg-AMC | 4.6 | 13 ± 1 | 1.9 ± 0.04 | 150,000 ± 9,000 |
| 7.2 | 81 ± 10 | 11 ± 0.5 | 140,000 ± 20,000 | |
| Z-Arg-Arg-AMC | 4.6 | 120 ± 10 | 3.1 ± 0.1 | 26,000 ± 2,000 |
| 7.2 | 160 ± 20 | 2.0 ± 0.1 | 13,000 ± 2,000 | |
| Z-Phe-Arg-AMC | 4.6 | 11 ± 0.5 | 3.2 ± 0.05 | 290,000 ± 10,000 |
| 7.2 | 34 ± 3 | 4.9 ± 0.1 | 140,000 ± 10,000 |
Data presented as mean ± standard deviation (n=3).
The results indicate that Z-Nle-Lys-Arg-AMC is a highly efficient substrate for cathepsin B at both acidic and neutral pH, demonstrating high catalytic efficiency.[1][2] Notably, while Z-Phe-Arg-AMC shows the highest efficiency at pH 4.6, Z-Nle-Lys-Arg-AMC maintains a comparable high efficiency at both pH levels, highlighting its versatility.[1][2] In contrast, Z-Arg-Arg-AMC displayed significantly lower catalytic efficiency under both conditions.[1]
Furthermore, Z-Nle-Lys-Arg-AMC exhibited high specificity for cathepsin B, with minimal to no cleavage by other related cysteine cathepsins such as L, K, S, and V. This specificity is a crucial attribute for a substrate, as it ensures that the measured activity is attributable to the enzyme of interest.
Experimental Workflow and Protocols
The determination of these kinetic parameters followed a well-defined experimental workflow.
Detailed Experimental Protocol:
The kinetic parameters for the hydrolysis of the fluorogenic substrates Z-Nle-Lys-Arg-AMC, Z-Arg-Arg-AMC, and Z-Phe-Arg-AMC by cathepsin B were determined as follows:
-
Reagents and Enzyme Preparation: Human recombinant cathepsin B was used at a final concentration of 0.04 ng/µL. The fluorogenic substrates were prepared in a series of concentrations ranging from 5.9 µM to 225 µM.
-
Assay Conditions: The assays were performed at two different pH values: pH 4.6 and pH 7.2, to assess enzyme activity under different conditions.
-
Kinetic Measurement: The enzymatic reactions were initiated by adding the enzyme to the substrate solutions. The rate of substrate hydrolysis was monitored by measuring the increase in fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) group over time. The fluorescence was recorded as Relative Fluorescence Units (RFU).
-
Data Conversion: The RFU values were converted to the rate of product formation (s⁻¹) using a standard curve generated with known concentrations of AMC.
-
Parameter Determination: The initial velocity (v₀) at each substrate concentration ([S]) was determined. The kinetic parameters, Km and the maximum velocity (Vmax), were then calculated by fitting the data to the Michaelis-Menten equation: v₀ = (Vmax[S]) / (Km + [S]), using GraphPad Prism 9 software. The kcat was subsequently calculated from the Vmax and the enzyme concentration.
This comprehensive approach ensures the accurate and reproducible determination of the kinetic parameters, providing a solid foundation for the comparative data presented. The superior catalytic efficiency and specificity of Z-Nle-Lys-Arg-AMC make it a highly suitable substrate for the sensitive and specific detection of cathepsin B activity across a range of pH conditions.
References
A Comparative Guide to the Analysis of Z-Nle-OH Diastereomers in Peptide Synthesis
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of amino acid building blocks is paramount for the successful synthesis of peptides with desired biological activity and safety profiles. This guide provides a comprehensive comparison of analytical methodologies for the diastereomeric analysis of N-α-Benzyloxycarbonyl-norleucine (Z-Nle-OH), a crucial component in peptide synthesis.
The introduction of the this compound moiety into a peptide sequence can inadvertently lead to the formation of diastereomers if the starting material is not enantiomerically pure or if racemization occurs during the coupling steps.[1] The presence of the undesired D-enantiomer can significantly impact the peptide's structure, efficacy, and immunogenicity. Therefore, robust analytical methods are essential to quantify the diastereomeric purity of this compound and the resulting peptides. This guide will delve into the two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
Chiral HPLC stands as the most widely used and effective technique for separating enantiomers of N-protected amino acids like this compound.[2][3] The principle lies in the differential interaction of the diastereomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Comparison of Chiral Stationary Phases (CSPs)
The choice of the CSP is the most critical factor in developing a successful chiral HPLC method.[2] While specific data for this compound is not extensively published, data from the structurally similar Z-D-Leucine-OH provides a strong basis for method development.[2] Two common types of CSPs are particularly relevant:
| Parameter | Method 1: Polysaccharide-Based CSPs | Method 2: Macrocyclic Glycopeptide-Based CSPs |
| Chiral Stationary Phase | Cellulose or Amylose derivatives (e.g., Chiralcel® series) | Teicoplanin-based (e.g., Astec CHIROBIOTIC™ T)[4] |
| Separation Principle | Inclusion, hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. | Inclusion in the macrocyclic basket, hydrogen bonding, and ionic and dipole interactions.[2] |
| Typical Mobile Phase | Normal Phase: Hexane (B92381)/IsopropanolReversed-Phase: Acetonitrile/Water/Acid (e.g., TFA or Acetic Acid) | Reversed-Phase: Methanol (B129727)/Water/Acetic Acid[2] |
| Selectivity (α) | Generally high for a wide range of compounds, including N-protected amino acids. | Typically > 1.5 for Z-amino acids.[2] |
| Resolution (Rs) | Often > 2.0, providing baseline separation. | Often > 2.0 for Z-amino acids.[2] |
| Elution Order | Dependent on the specific CSP and analyte. | Typically, the L-enantiomer elutes before the D-enantiomer.[2] |
Experimental Protocol: Chiral HPLC Analysis of this compound
This protocol provides a general starting point for the chiral separation of Z-L-Nle-OH and Z-D-Nle-OH. Optimization will be required for specific instrumentation and applications.
1. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol or a mixture of hexane and isopropanol) to a concentration of approximately 1 mg/mL.[2]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[3]
2. HPLC Conditions (Starting Point):
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC™ T, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Screening:
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 5-20 µL.[3]
3. Method Optimization:
-
If separation is not achieved, systematically vary the mobile phase composition. For normal phase, adjust the percentage of the alcohol modifier. For reversed-phase, alter the organic modifier percentage.[3]
-
Temperature can also be optimized (e.g., between 25-40 °C) to improve resolution.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
NMR spectroscopy offers a powerful alternative for determining the diastereomeric ratio of this compound, particularly when coupled with chiral solvating agents (CSAs) or through the analysis of diastereomeric derivatives.
Principle of NMR Analysis with Chiral Solvating Agents
Enantiomers are indistinguishable in a standard NMR spectrum. However, the addition of a CSA to the NMR sample forms transient diastereomeric complexes with the Z-L-Nle-OH and Z-D-Nle-OH enantiomers. These diastereomeric complexes have different magnetic environments, leading to separate and distinguishable peaks in the NMR spectrum, most commonly in the ¹H NMR.[5] The ratio of the integrals of these distinct peaks directly corresponds to the diastereomeric ratio.
Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent
This protocol outlines a general procedure for determining the diastereomeric ratio of this compound using a chiral solvating agent.
1. Sample Preparation:
-
In an NMR tube, dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a molar excess (typically 2-5 equivalents) of a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL).
-
Gently mix the solution to ensure homogeneity.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
Use a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate quantification.
3. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes. Protons close to the chiral center, such as the α-proton or protons on the benzyloxycarbonyl group, are often the most affected by the CSA and show the largest chemical shift difference.
-
Carefully integrate the selected pair of signals.
-
The diastereomeric ratio is calculated from the ratio of the integration values.
-
Perform baseline correction before integration to ensure accuracy.[5]
Comparison of HPLC and NMR for this compound Diastereomer Analysis
| Feature | Chiral HPLC | NMR with Chiral Solvating Agents |
| Sensitivity | High (can detect minor diastereomers down to <0.1%) | Lower (typically requires at least 1-5% of the minor diastereomer for accurate quantification) |
| Quantitative Accuracy | Excellent with proper calibration | Good, but can be affected by signal overlap and baseline distortions[5] |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases[2] | Relatively faster, mainly involving screening of a suitable CSA and solvent |
| Sample Throughput | High, suitable for routine analysis | Lower, more suitable for detailed structural analysis and confirmation |
| Information Provided | Retention times and peak areas for quantification | Chemical shifts, coupling constants, and peak integrals for quantification and structural confirmation |
| Cost | Requires dedicated chiral columns which can be expensive | Requires access to an NMR spectrometer; CSAs can also be costly |
Visualizing the Workflow
Experimental Workflow for Chiral HPLC Analysis
References
Safety Operating Guide
Proper Disposal of Z-Nle-OH: A Step-by-Step Guide for Laboratory Professionals
Pre-Disposal and Handling
Prior to disposal, it is essential to handle Z-Nle-OH with appropriate personal protective equipment (PPE). This includes wearing safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2] Similar compounds are noted to be sensitive to moisture and light; therefore, this compound should be stored in a tightly closed container in a dry and well-ventilated area, away from direct light.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Step-by-Step Disposal Procedures
For Solid this compound Waste:
-
Containment: Carefully sweep up the solid this compound material, avoiding dust formation.[1]
-
Packaging: Place the swept material into a suitable, clearly labeled, and sealable container for disposal.
-
Disposal: Dispose of the container as non-hazardous solid chemical waste, following your institution's specific guidelines and local regulations. Do not mix with other waste unless explicitly permitted by your institution's waste management plan.[3]
For Liquid this compound Waste (Aqueous Solutions):
The disposal of liquid waste containing this compound depends on the concentration and the solvent. For aqueous solutions:
-
Concentration Check: Determine the concentration of this compound in the solution.
-
Low Concentration (<10%): For aqueous solutions with a concentration of less than 10%, it may be permissible to dispose of them down the sanitary sewer. This should be done with a copious amount of running water to ensure adequate dilution.[4]
-
High Concentration (>10%) or Non-Aqueous Solvents: If the concentration is high, or if the solvent is not water, the solution should be collected in a designated and properly labeled hazardous waste container. The container should be compatible with the chemical waste.[5] Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.[5]
Important Considerations:
-
Do not dispose of this compound down the drain if it is mixed with other hazardous chemicals. [5]
-
Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, in accordance with institutional procedures.[5]
-
Spills: In the event of a spill, avoid breathing dust. For solid spills, sweep up and place in a suitable container for disposal.[1][3] For liquid spills, absorb with an inert material and place in a chemical waste container. Ensure the area is well-ventilated.
-
Consult Local Regulations: Always consult your institution's EHS office and local regulations for the most accurate and up-to-date disposal procedures.[3][5] Waste disposal regulations can vary significantly.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and sustainable research environment.
References
Essential Safety and Logistical Information for Handling Z-Nle-OH
Disclaimer: A specific Safety Data Sheet (SDS) for Z-Nle-OH was not located. The following guidance is based on safety protocols for handling similar chemical compounds and general laboratory safety standards. Researchers should always conduct a thorough risk assessment before handling any chemical.
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like this compound is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE, categorized by the level of protection required for different handling scenarios.
| Protection Level | Respiratory Protection | Eye/Face Protection | Hand Protection | Protective Clothing |
| Standard Laboratory Handling (Level D) | Not typically required under normal use with adequate ventilation. | ANSI Z87.1 compliant safety glasses with side shields.[1] | Chemical-resistant gloves (e.g., nitrile). | Standard laboratory coat. |
| Operations with Potential for Aerosolization or Dust Generation (Level C) | Air-purifying respirator (NIOSH approved) for dusts.[2][3] | Chemical splash goggles.[1] | Double gloving with chemical-resistant gloves. | Chemical-resistant clothing or apron over a lab coat.[2] |
| Emergency Situations (e.g., large spills) | Positive-pressure, self-contained breathing apparatus (SCBA). | Full-face shield in combination with chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Fully encapsulating chemical protective suit. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to safely manage this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any grossly contaminated disposable items (e.g., weigh boats, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
Disposal Procedure:
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain or dispose of it in regular trash.
Emergency Spill Procedures:
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
